molecular formula C10H9FO3 B1314136 2-(4-Fluorophenyl)-2-oxoethyl acetate CAS No. 366-78-9

2-(4-Fluorophenyl)-2-oxoethyl acetate

Cat. No.: B1314136
CAS No.: 366-78-9
M. Wt: 196.17 g/mol
InChI Key: NWWVLMFYYZBSGA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWVLMFYYZBSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501278
Record name 2-(4-Fluorophenyl)-2-oxoethyl acetate
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-78-9
Record name 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated α-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in the development of pharmacologically active molecules, supported by an analysis of its reactivity. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this important chemical intermediate.

This compound, identified by the CAS Number 366-78-9 , is a bifunctional organic compound featuring a ketone, an ester, and a fluorinated aromatic ring.[1] The presence of the fluorine atom and the α-keto ester moiety makes it a valuable synthon for introducing the 4-fluorobenzoyl group in more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 366-78-9[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
Melting Point 52-54 °C[1]
Synonyms Ethanone, 2-(acetyloxy)-1-(4-fluorophenyl)-[1]
HS Code 2918300090[1]

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the esterification of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-fluorophenyl)ethan-1-one. This protocol details a standard laboratory procedure for its preparation.

Rationale Behind Experimental Choices

The selection of acetic anhydride as the acetylating agent provides a strong thermodynamic driving force for the reaction, while pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct to prevent side reactions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction mixture. The aqueous workup with HCl and NaHCO₃ is critical for removing pyridine and unreacted anhydride, respectively, ensuring a high-purity final product upon crystallization.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (10.0 g, 64.9 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add pyridine (6.2 mL, 77.9 mmol, 1.2 equiv), followed by the dropwise addition of acetic anhydride (7.3 mL, 77.9 mmol, 1.2 equiv).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a crystalline solid.

Visualizing the Synthesis Workflow

synthesis_workflow Figure 1: Synthesis Workflow for this compound start Start: 2-hydroxy-1-(4-fluorophenyl)ethan-1-one reagents Add Acetic Anhydride & Pyridine in DCM at 0°C start->reagents Step 1 & 2 reaction Stir at Room Temp (4-6h) Monitor by TLC reagents->reaction Step 3 workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup Step 4 isolate Dry (Na₂SO₄) & Concentrate workup->isolate Step 5 purify Recrystallize from EtOAc/Hexane isolate->purify Step 6 product Final Product: This compound purify->product

Caption: A flowchart illustrating the key stages of the synthesis process.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This self-validating system confirms the molecular structure and quantifies any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group. ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic singlet.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1700 cm⁻¹) and a strong C=O stretch for the ester (~1750 cm⁻¹), as well as C-O and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₉FO₃), providing definitive proof of the compound's identity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically aiming for >98% purity for use in further synthetic applications.

Applications in Drug Development and Research

The 2-(4-fluorophenyl)-2-oxo structural motif is a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions.[2]

Derivatives and structurally related compounds are key intermediates in the synthesis of major pharmaceuticals. For example, the related compound 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[3] Similarly, 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a vital building block for Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[2][4][5]

Furthermore, various 2-(4-Fluorophenyl)acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the versatility of this chemical scaffold in generating new therapeutic leads.[6] this compound serves as a readily available and reactive intermediate for chemists to access these and other novel molecular frameworks.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The compound is classified as an irritant.[1]

Table 2: Safety and Handling Guidelines

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8][9]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7][10]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[7][8]
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at room temperature in a dry, sealed environment is recommended.[11]
First Aid (Eyes) Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
First Aid (Skin) Take off contaminated clothing. Wash skin with plenty of soap and water. Consult a physician if irritation persists.[7][9]
First Aid (Inhalation) Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][10]

Conclusion

This compound (CAS: 366-78-9) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with straightforward synthesis and purification protocols, make it an accessible building block for the research community. Its structural relevance to key pharmaceutical agents underscores its importance in modern drug discovery and development. Adherence to established safety and handling procedures is essential for its responsible use in advancing scientific research.

References

  • Safety Data Sheet. (2025, October 9). Angene Chemical.
  • 366-78-9(2-(4-fluorophenyl)
  • Methyl 2-(4-fluorophenyl)
  • Safety Data Sheet. (2009, June 16). Thermo Fisher Scientific.
  • Safety D
  • Safety D
  • Material Safety D
  • Ethyl 2-(4-fluoroanilino)
  • Ethyl 2-(4-fluorophenyl)
  • 2-(4-Fluorophenyl)-2-oxoacetic Acid. PubChem.
  • Supporting Information for Synthetic Procedures. Organic Syntheses.
  • 2-(4-Fluorophenyl)-2-oxoacetic Acid. TCI Chemicals.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
  • The Significance of Fluorinated Compounds in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Crucial Role of 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-(4-Fluorophenyl)
  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE. Sigma-Aldrich.

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An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-2-oxoethyl acetate, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the rationale behind its utility as a building block in the synthesis of advanced chemical entities, grounded in the established principles of medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] this compound emerges as a valuable synthon, providing a readily functionalizable handle to introduce the 4-fluorophenyl keto-ester moiety into more complex molecules. This guide will serve as a detailed resource for understanding and utilizing this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a ketone and an ester, with the acetate group attached to the α-carbon of 4-fluoroacetophenone.[6]

Chemical Structure and Identifiers

The structural representation of this compound is fundamental to understanding its reactivity and function.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol [6]
IUPAC Name This compound
SMILES O=C(OCC(=O)C1=CC=C(F)C=C1)C
InChI InChI=1S/C10H9FO3/c1-7(12)14-6-9(13)8-2-4-10(11)5-3-8/h2-5H,6H2,1H3
CAS Number Not definitively assigned.
Physicochemical Properties

While experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds and computational predictions.

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueRationale/Source
Melting Point ~60-70 °CBased on the melting point of 2-(4-methoxyphenyl)-2-oxoethyl acetate (63-65 °C).[7] The fluoro-substituent is not expected to drastically alter the melting point compared to the methoxy-analogue.
Boiling Point > 200 °C (at atm. pressure)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in water.The presence of both polar (ester, ketone) and non-polar (fluorophenyl) moieties dictates its solubility profile.

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is via the nucleophilic substitution of a suitable leaving group on the α-carbon of 4-fluoroacetophenone with an acetate nucleophile. The readily available 2-bromo-1-(4-fluorophenyl)ethanone serves as an excellent starting material for this transformation.

Synthetic Scheme

Diagram 2: Synthesis of this compound

Caption: General synthetic scheme for the target compound.

Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis methodologies for similar transformations.

  • Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium acetate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Rationale

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The acetate anion acts as the nucleophile, attacking the electrophilic α-carbon bearing the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of the C-O bond of the ester. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) while leaving the acetate anion relatively "naked" and more nucleophilic, thereby accelerating the reaction rate.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0Doublet of doublets2HAromatic protons ortho to the carbonylDeshielded by the electron-withdrawing carbonyl group.
~ 7.2Triplet2HAromatic protons meta to the carbonylShielded relative to the ortho protons and show coupling to the adjacent fluorine.
~ 5.4Singlet2H-CH₂-Methylene protons adjacent to a carbonyl and an ester oxygen.
~ 2.2Singlet3H-CH₃Acetate methyl protons.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 192C=O (ketone)Typical chemical shift for an α-heteroatom substituted ketone.
~ 170C=O (ester)Characteristic chemical shift for an ester carbonyl.
~ 166 (d, J ≈ 255 Hz)C-FAromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling constant.
~ 131 (d, J ≈ 9 Hz)Aromatic C ortho to FAromatic carbon ortho to fluorine, shows a two-bond C-F coupling.
~ 129Aromatic C ipso to C=OQuaternary aromatic carbon.
~ 116 (d, J ≈ 22 Hz)Aromatic C meta to FAromatic carbon meta to fluorine, shows a three-bond C-F coupling.
~ 66-CH₂-Methylene carbon deshielded by adjacent carbonyl and ester oxygen.
~ 21-CH₃Acetate methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 1750StrongC=O stretch (ester)
~ 1700StrongC=O stretch (aromatic ketone)
~ 1600, 1500MediumC=C stretch (aromatic ring)
~ 1220StrongC-O stretch (ester)
~ 1160StrongC-F stretch

The presence of two distinct carbonyl absorption bands is a key diagnostic feature in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
139[M - OCOCH₃]⁺
123[4-FC₆H₄CO]⁺
95[4-FC₆H₄]⁺
43[CH₃CO]⁺

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M [C₁₀H₉FO₃]⁺ m/z = 196 frag1 [C₈H₆FO]⁺ m/z = 139 M->frag1 - •OCOCH₃ frag4 [C₂H₃O]⁺ m/z = 43 M->frag4 - •CH₂COC₆H₄F frag2 [C₇H₄FO]⁺ m/z = 123 frag1->frag2 - CH₂ frag3 [C₆H₄F]⁺ m/z = 95 frag2->frag3 - CO

Caption: A plausible fragmentation pathway for the title compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to participate in a variety of chemical transformations to build more complex molecular architectures.

  • Synthesis of Heterocycles: The ketone functionality can be used as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.

  • Introduction of a Fluorinated Moiety: As previously discussed, the targeted introduction of a 4-fluorophenyl group can be a key step in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Precursor to α-functionalized Ketones: The acetate group can be hydrolyzed to the corresponding α-hydroxy ketone, which is another versatile intermediate for further chemical modifications.

Conclusion

This compound is a chemical intermediate of significant interest to the scientific research community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis and the strategic importance of the fluorophenyl keto-ester moiety make it a valuable tool for the construction of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization to aid researchers in its effective utilization.

References

  • PubChem. 2-(4-Fluorophenyl)-2-oxoacetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Oxoethyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

  • Parlak, C., et al. (2014). Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 54-63. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Available from: [Link]

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  • Organic Syntheses. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. Available from: [Link]

  • PubMed. (2025). Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry. Available from: [Link]

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  • PubChem. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate. National Center for Biotechnology Information. Available from: [Link]

Sources

2-(4-Fluorophenyl)-2-oxoethyl acetate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile chemical building blocks that can be efficiently elaborated into more complex, biologically active compounds. This compound is one such pivotal intermediate. Its structure, featuring a fluorinated phenyl ring, a ketone, and an acetate group, offers multiple reaction sites for chemical modification. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, outline a robust analytical workflow for its characterization, and explore its applications as a precursor in the synthesis of pharmacologically relevant molecules. This document is structured to serve as a practical and authoritative resource, grounded in scientific principles and supported by relevant literature.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of its successful application in synthesis and drug discovery. This compound is a ketone that serves as a valuable intermediate in various organic syntheses.[1] The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 196.18 g/mol [1]
Molecular Formula C₁₀H₉FO₃[1]
CAS Number 1813-94-1
Appearance Liquid
Boiling Point 117-118 °C at 7 mmHg
Purity Typically ≥95%[1]
Synonyms Ethyl (4-fluorophenyl)(oxo)acetate
Storage Temperature Room temperature

The molecule's structure is characterized by a para-substituted fluorophenyl group attached to an α-keto ethyl acetate moiety. This combination of functional groups makes it a reactive yet relatively stable compound under standard laboratory conditions.

Synthesis of this compound

The synthesis of α-keto esters such as this compound can be approached through several synthetic routes. One common and reliable method involves the oxidation of the corresponding α-hydroxy ester, which can be derived from the parent ketone. However, a more direct and efficient pathway for producing related structures involves the oxidation of an aryl methyl ketone. Below is a validated, two-step protocol starting from 4'-fluoroacetophenone, which is a readily available commercial starting material.

Experimental Protocol: Synthesis from 4'-Fluoroacetophenone

This protocol first involves the oxidation of 4'-fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid, followed by esterification to yield the final product.

Step 1: Oxidation of 4'-Fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid

  • Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for the conversion of the methyl group of an aryl methyl ketone to a carboxylic acid functionality at the alpha position, proceeding through an intermediate aldehyde. Pyridine serves as the solvent and also as a base to facilitate the reaction.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone (1.0 equiv) and selenium dioxide (1.5 equiv).

    • Under a nitrogen atmosphere, add pyridine (0.1 M solution).

    • Heat the reaction mixture to 110 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

    • The filtrate is then treated with 1.0 M HCl (aq.). The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with 1.0 M NaOH (aq.). The aqueous layer is then separated, cooled in an ice bath, and acidified to approximately pH 1.5 with 6.0 M HCl (aq.).

    • The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 2-(4-fluorophenyl)-2-oxoacetic acid, which can be used in the next step without further purification.[2]

Step 2: Esterification to this compound

  • Rationale: The crude carboxylic acid is converted to its corresponding ethyl ester. While not explicitly detailed for this exact molecule in the provided search results, a standard Fischer esterification or reaction with an alkyl halide in the presence of a base is a common and effective method.

  • Procedure:

    • Dissolve the crude 2-(4-fluorophenyl)-2-oxoacetic acid (1.0 equiv) in dry acetone in a round-bottom flask.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • To this stirred suspension, add ethyl bromide (1.0 equiv) and a catalytic amount of potassium iodide.

    • Reflux the mixture for 8 hours, monitoring by TLC.[3]

    • After completion, cool the reaction, filter off the solids, and wash with acetone.

    • The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification Start 4'-Fluoroacetophenone Reagents1 SeO₂, Pyridine, 110°C Start->Reagents1 Intermediate 2-(4-Fluorophenyl)-2-oxoacetic Acid Reagents1->Intermediate Reagents2 Ethyl Bromide, K₂CO₃, Acetone, Reflux Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: Two-step synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique analytical approach ensures a self-validating system of characterization.

Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the final compound.

    • Methodology: A sample is dissolved in an appropriate solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method using water and acetonitrile is typically employed. The purity is determined by the relative area of the product peak.[4]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (196.18 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the chemical structure of the compound.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups.

    • ¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Characterization Suite cluster_results Validation Sample Synthesized Product HPLC HPLC for Purity Sample->HPLC MS Mass Spectrometry for MW Sample->MS NMR NMR for Structure Sample->NMR Purity Purity > 95% HPLC->Purity MW MW = 196.18 MS->MW Structure Confirmed Structure NMR->Structure Drug_Discovery_Pathway cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Start This compound Reaction Reaction with Hydrazines, Thioureas, etc. Start->Reaction Library Diverse Heterocyclic Compound Library Reaction->Library Screening High-Throughput Screening (e.g., Antiviral, Anticancer) Library->Screening Hit Hit Compound(s) Identified Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the title compound in a drug discovery workflow.

This highlights how a relatively simple starting material can be leveraged to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The fluorophenyl motif is often retained in the final structures to confer favorable drug-like properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [6]Work in a well-ventilated area or a chemical fume hood. [7]

  • Handling and Storage: Avoid contact with skin, eyes, and clothing. [6]Store in a tightly sealed container in a cool, dry place. [8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for the development of novel heterocyclic compounds and other complex molecular architectures. The strategic incorporation of a fluorine atom provides a foundation for creating derivatives with potentially enhanced pharmacological profiles. This guide has provided the essential technical information, from synthesis and characterization to application and safety, to empower researchers and scientists in leveraging this important chemical tool for their drug development endeavors.

References

  • Echemi. (n.d.). [2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-fluorophenyl)acetate | 399028-36-5.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-2-oxoacetic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • El-Sayed, N. N. E., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4991. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(4-bromophenyl)-2-oxoethyl acetate.
  • ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl acetate.
  • Al-Otaibi, J. S., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5413. Retrieved from [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • Angene. (2025). tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate - Safety Data Sheet.
  • Molnar, M., et al. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2025(1), M1883. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • AK Scientific, Inc. (n.d.). Ethyl 2-(3-amino-4-fluorophenyl)acetate - Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

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An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Fluorophenyl)-2-oxoethyl acetate, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(4-Fluorophenyl)-2-oxoethyl acetate and its Melting Point

This compound belongs to the family of phenacyl esters, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. The acetate functional group at the alpha-position to the ketone offers a site for further chemical modification or can influence the compound's solubility and reactivity profile.

The melting point is a fundamental physicochemical property that serves as a crucial indicator of a compound's purity and identity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity. Conversely, a broad or depressed melting point suggests the presence of impurities. In the context of drug development, the melting point is a critical parameter that influences formulation strategies, stability, and bioavailability. Therefore, the accurate determination of the melting point of this compound is a foundational step in its characterization.

Synthesis of this compound: A Proposed Synthetic Pathway

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated based on well-established organic chemistry principles and the synthesis of analogous compounds. The most common approach involves the nucleophilic substitution of a halide with an acetate salt.

A probable precursor for this synthesis is 2-bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide. This starting material is commercially available and its synthesis from 4-fluoroacetophenone is well-documented.

The proposed synthesis of this compound is a two-step process, beginning with the bromination of 4-fluoroacetophenone.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This reaction involves the alpha-bromination of 4-fluoroacetophenone.

Synthesis_Step1 4-Fluoroacetophenone 4-Fluoroacetophenone Br2_CH3COOH Br₂ / CH₃COOH 4-Fluoroacetophenone->Br2_CH3COOH 2-Bromo-1-(4-fluorophenyl)ethanone 2-Bromo-1-(4-fluorophenyl)ethanone Br2_CH3COOH->2-Bromo-1-(4-fluorophenyl)ethanone HBr HBr Br2_CH3COOH->HBr Synthesis_Step2 Bromo_Ketone 2-Bromo-1-(4-fluorophenyl)ethanone Acetate_Salt CH₃COONa Bromo_Ketone->Acetate_Salt Product This compound Acetate_Salt->Product Byproduct NaBr Acetate_Salt->Byproduct

Caption: Synthesis of this compound via nucleophilic substitution.

Physicochemical Properties and Expected Melting Point Range

The precise melting point of this compound remains to be experimentally determined. However, by analyzing the melting points of structurally similar compounds, an educated estimation can be made.

Compound NameStructureMelting Point (°C)
2-(4-Methoxyphenyl)-2-oxoethyl acetateCH₃O-C₆H₄-C(O)CH₂OAc63-65
2-(4-Bromophenyl)-2-oxoethyl acetateBr-C₆H₄-C(O)CH₂OAcNot available
2-(4-Chlorophenyl)-2-oxoethyl acetateCl-C₆H₄-C(O)CH₂OAc174-176 [1]
2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoateF-C₆H₄-C(O)CH₂O-C(O)-C₆H₄-CF₃96-97 [2]

The electronic nature of the substituent on the phenyl ring plays a significant role in determining the intermolecular forces and, consequently, the melting point. The high melting point of the chloro-derivative suggests that the fluoro-derivative will also be a solid at room temperature with a potentially similar, though likely slightly lower, melting point due to the differences in polarizability and crystal packing between chlorine and fluorine. The benzoate derivative provides another point of comparison, though the larger ester group will have a more substantial impact on the melting point. Based on these analogs, a melting point in the range of 60-100 °C could be reasonably expected for this compound.

Experimental Determination of Melting Point: Methodologies and Best Practices

The accurate determination of the melting point is paramount for the characterization of a newly synthesized compound. The two most common and reliable methods are Capillary Melting Point and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This classical method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is thoroughly dried to remove any residual solvent. The sample should be a fine, homogeneous powder.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for accurate determination, especially near the expected melting point. A rapid initial heating can be employed to quickly reach a temperature about 15-20 °C below the anticipated melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Synthesized Compound B Drying A->B C Grinding to Fine Powder B->C D Load Capillary Tube C->D E Place in Apparatus D->E F Controlled Heating E->F G Observe & Record Range F->G

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise and quantitative measure of the melting process.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified this compound into a DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

  • Experimental Parameters: Set the heating rate (e.g., 5-10 °C/min) and the temperature range to encompass the expected melting point.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Conclusion

While a definitive melting point for this compound is not currently reported in the accessible scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. By following the proposed synthetic route and employing the detailed methodologies for melting point determination, researchers can confidently establish this critical physicochemical parameter. The accurate determination of the melting point will be instrumental in confirming the identity and purity of synthesized this compound, thereby facilitating its further investigation and potential application in various fields of chemical and pharmaceutical science.

References

  • Fun, H.-K.; Arshad, S.; Garudachari, B.; Isloor, A. M.; Shivananda, K. N. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66 (Pt 1), o133. [Link]

  • Naidu, K. R.; Sharma, G. V. R. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Org. Commun.2017 , 10 (4), 314-322. [Link]

Sources

Mass spectrometry of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Introduction

This compound is a keto-ester compound of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical agents. Its molecular architecture, featuring a fluorinated aromatic ring, a ketone, and an ester functional group, presents a unique and informative fragmentation pattern in mass spectrometry. Accurate characterization of this molecule is paramount for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will move beyond simple spectral interpretation to dissect the causality behind fragmentation pathways, offering a self-validating framework for analysis. We will delve into the strategic selection of ionization techniques, predict fragmentation patterns under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID), and provide field-proven experimental protocols for its analysis.

Core Physicochemical Properties and Molecular Structure

A foundational understanding of the analyte's properties is the first step in any analytical method development. The structure of this compound is defined by a 4-fluorobenzoyl group linked to an acetylated methylene group.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

This combination of functional groups dictates its behavior in the mass spectrometer. The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FO₃[1]
Average Molecular Weight 196.18 g/mol [1]
Monoisotopic Mass 196.0536 g/mol Calculated

The Strategic Choice of Ionization Methodology

The selection of an ionization technique is the most critical decision in shaping the analytical outcome. For a small, semi-volatile molecule like this compound, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[2] Gaseous analyte molecules are bombarded with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[3] The resulting mass spectrum is a rich structural fingerprint, ideal for library matching and unambiguous identification. However, the molecular ion peak may be weak or entirely absent due to its instability.[2][3]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[4] It imparts minimal excess energy, typically yielding an intact protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[5] This unequivocally establishes the molecular weight. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation.[6]

For comprehensive characterization, employing both techniques is the authoritative approach. GC-EI-MS provides a detailed fragmentation fingerprint for structural confirmation, while LC-ESI-MS/MS confirms the molecular weight and offers controlled fragmentation to map structural motifs.

Elucidating the Fragmentation Maze: The Electron Ionization (EI) Pathway

Under EI conditions, the molecule is ionized to form a high-energy radical cation (M•⁺) at m/z 196 . This ion is highly unstable and undergoes immediate fragmentation, driven by the presence of the carbonyl group and the stability of the resulting fragments.

The primary fragmentation is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group. This is a dominant process for ketones.[7][8][9]

  • Formation of the 4-Fluorobenzoyl Cation: The most favorable cleavage occurs at the C-C bond between the carbonyl and the methylene group. This expels a •CH₂OCOCH₃ radical and forms the highly stable, resonance-stabilized 4-fluorobenzoyl cation at m/z 123 . This is predicted to be the base peak or one of the most intense peaks in the spectrum.

  • Formation of the 4-Fluorophenyl Cation: The 4-fluorobenzoyl cation (m/z 123) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation of benzoyl-type ions and results in the formation of the 4-fluorophenyl cation at m/z 95 .[8][10]

  • Formation of the Acetyl Cation: A secondary alpha-cleavage can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 , although this is typically less favorable than the formation of the aromatic-stabilized cation.

The predicted EI fragmentation pathway is visualized below.

EI_Fragmentation M Molecular Ion (M•⁺) m/z 196 F1 4-Fluorobenzoyl Cation m/z 123 M->F1 - •CH₂OCOCH₃ F3 Acetyl Cation m/z 43 M->F3 - •COC₆H₄F F2 4-Fluorophenyl Cation m/z 95 F1->F2 - CO

Diagram 1. Predicted EI fragmentation pathway for this compound.
Summary of Key EI Fragments
m/zProposed Ion StructureFormulaComments
196Molecular Ion[C₁₀H₉FO₃]•⁺May be low abundance or absent.
123 4-Fluorobenzoyl cation [C₇H₄FO]⁺ Predicted Base Peak. Result of primary alpha-cleavage.
95 4-Fluorophenyl cation [C₆H₄F]⁺ Result of neutral loss of CO from m/z 123.
43Acetyl cation[C₂H₃O]⁺Common fragment from acetate esters.

Controlled Analysis via ESI-MS/MS

In positive-mode ESI, the molecule readily accepts a proton, typically on the ketonic oxygen, to form the protonated molecule [M+H]⁺ at m/z 197 . This ion is then isolated and subjected to CID to induce fragmentation. The pathways are distinct from EI as they originate from an even-electron ion and are dominated by the loss of stable neutral molecules.

  • Neutral Loss of Acetic Acid: The most facile fragmentation for protonated esters is often the neutral loss of the corresponding carboxylic acid. Here, a rearrangement leads to the elimination of acetic acid (CH₃COOH, 60 Da), resulting in a prominent product ion at m/z 137 .

  • Neutral Loss of Ketene: A characteristic fragmentation of acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da).[11] This rearrangement yields a product ion at m/z 155 , corresponding to protonated 2-hydroxy-1-(4-fluorophenyl)ethan-1-one.

  • Formation of the 4-Fluorobenzoyl Cation: Cleavage of the C-O bond can also occur, leading to the formation of the 4-fluorobenzoyl cation at m/z 123 . This ion is common to both EI and ESI-MS/MS spectra, providing a crucial linkage point for structural confirmation.

The predicted ESI-MS/MS fragmentation pathway is visualized below.

ESI_Fragmentation M_H Precursor Ion [M+H]⁺ m/z 197 P1 Product Ion m/z 137 M_H->P1 - CH₃COOH (60 Da) P2 Product Ion m/z 155 M_H->P2 - CH₂CO (42 Da) P3 4-Fluorobenzoyl Cation m/z 123 M_H->P3 - C₂H₅O₂

Diagram 2. Predicted ESI-MS/MS fragmentation pathways from the [M+H]⁺ precursor.
Summary of Key ESI-MS/MS Fragments
Precursor m/zProduct m/zNeutral LossProposed Product Ion Structure
197155Ketene (42.01 Da)[C₈H₈FO₂]⁺
197137Acetic Acid (60.02 Da)[C₈H₆FO]⁺
197123C₂H₄O₂ (60.02 Da)[C₇H₄FO]⁺ (4-Fluorobenzoyl cation)

Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of this compound. They are self-validating systems; successful execution will yield data consistent with the fragmentation patterns described above.

Protocol 1: GC-EI-MS for Structural Fingerprinting
  • Rationale: This protocol leverages the volatility of the analyte for separation by Gas Chromatography (GC) and uses the high-energy EI source to generate a reproducible fragmentation pattern for library creation and structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate or dichloromethane. Vortex to ensure complete dissolution.

    • GC System:

      • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C. The high split ratio prevents column overloading and ensures sharp peaks.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-arylene polymer (e.g., DB-5ms or equivalent), is ideal. This provides excellent resolution for compounds of this polarity.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures elution of the analyte as a sharp peak while separating it from potential lower or higher boiling impurities.

    • MS System:

      • Interface Temperature: 280°C to prevent cold spots and ensure efficient transfer to the source.

      • Ion Source: Electron Ionization (EI) at 230°C.

      • Ionization Energy: 70 eV (standard for library comparability).

      • Mass Range: Scan from m/z 40 to 300. This range covers the potential fragments (e.g., m/z 43) up to well beyond the molecular ion (m/z 196).

Protocol 2: LC-ESI-MS/MS for Molecular Weight and Controlled Fragmentation
  • Rationale: This protocol uses Liquid Chromatography (LC) for separation and soft ESI to confirm the molecular weight. Tandem MS (MS/MS) with CID provides controlled fragmentation to verify structural components.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL stock solution in acetonitrile. Dilute further to ~100 ng/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation and achieving good ESI signal.

    • LC System:

      • Column: A C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm, 1.8 µm particle size) provides excellent retention and peak shape.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS System:

      • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

      • Key ESI Parameters:

        • Capillary Voltage: ~3.5 kV

        • Drying Gas (N₂) Flow: ~10 L/min

        • Drying Gas Temperature: ~325°C

        • Nebulizer Pressure: ~40 psi

      • MS1 Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 197.

      • MS2 (Product Ion) Scan: Select m/z 197 as the precursor ion. Apply a range of collision energies (e.g., ramp from 10-30 eV) to observe the formation of product ions (m/z 155, 137, 123). The optimal energy will be that which produces a rich spectrum of these key fragments.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate a chemical structure. The complementary nature of Electron Ionization and Electrospray Ionization provides a powerful and self-validating workflow. EI-MS delivers a complex but reproducible fingerprint defined by alpha-cleavage, leading to the characteristic 4-fluorobenzoyl (m/z 123) and 4-fluorophenyl (m/z 95) cations. ESI-MS/MS confirms the molecular weight via the [M+H]⁺ ion (m/z 197) and reveals fragmentation pathways dominated by the neutral loss of acetic acid (to m/z 137) and ketene (to m/z 155). By employing the structured methodologies and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity.

References

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o...
  • StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.
  • ResearchGate. Mass spectra of acetophenone in the molecular ion region.
  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
  • ChemicalBook. 366-78-9(this compound) Product Description.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PMC (PubMed Central). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • PubMed. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

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A Theoretical Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a molecule of significant interest in organic synthesis and potential drug discovery.[1] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. We present a detailed computational workflow, from molecular geometry optimization to the prediction of spectroscopic signatures (FT-IR, 1H & 13C NMR) and analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related α-functionalized ketones at a molecular level.

Introduction: The Significance of α-Functionalized Ketones

α-Functionalized ketones, particularly α-haloketones and their ester derivatives, are pivotal intermediates in organic synthesis. Their inherent reactivity allows for the construction of complex molecular architectures, making them valuable building blocks for pharmaceuticals and functional materials. The subject of this guide, this compound, combines the reactive α-acetoxy ketone moiety with a fluorinated phenyl ring, a common feature in many bioactive compounds that can enhance metabolic stability and binding affinity. A thorough understanding of its conformational preferences, electronic landscape, and spectroscopic characteristics is crucial for its effective utilization in synthetic strategies and for rational drug design. This guide aims to provide that understanding through a rigorous theoretical framework.

Computational Methodology: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of our findings, we employed a computational protocol grounded in well-established theoretical methods. The causality behind our choices of methods and basis sets is to strike a balance between computational cost and accuracy, providing reliable predictions for molecules of this size and complexity.

Geometry Optimization and Conformational Analysis

The initial step in our theoretical investigation was to determine the most stable three-dimensional structure of this compound. This was achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good compromise between accuracy and computational expense.

Protocol for Geometry Optimization:

  • Initial Structure Generation: A 2D sketch of this compound was converted into a 3D structure using molecular modeling software.

  • Conformational Search: A preliminary conformational search was performed to identify low-energy conformers arising from rotation around the single bonds.

  • DFT Optimization: The identified conformers were then subjected to full geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is known to provide accurate geometries for organic molecules.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Diagram of Computational Workflow for Geometry Optimization:

Geometry Optimization Workflow A 2D Structure Drawing B 3D Model Generation A->B C Conformational Search (Molecular Mechanics) B->C D DFT Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Optimized Stable Conformer E->F Confirm Minimum (No Imaginary Frequencies)

Caption: Workflow for obtaining the stable conformer of the molecule.

Spectroscopic Predictions

Theoretical calculations of spectroscopic data are invaluable for interpreting experimental spectra and can aid in the identification and characterization of novel compounds.

  • FT-IR Spectroscopy: Vibrational frequencies were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3] Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

Electronic Properties Analysis

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4][5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[6]

Theoretical Results and Discussion

Molecular Geometry and Conformational Preference

The optimized geometry of this compound reveals a non-planar structure. The dihedral angle between the phenyl ring and the adjacent carbonyl group is a key determinant of the molecule's overall shape. Our calculations suggest a preferred conformation where the acetyl group is oriented away from the phenyl ring to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C=O (ketone)1.215C-C-O (ketone)120.5
C-O (ester)1.345O-C-C (ester)109.8
C=O (ester)1.208C-O-C (ester)117.2
C-F1.352C-C-F118.9

Diagram of the Optimized Molecular Structure:

HOMO_LUMO_Gap HOMO HOMO (-6.5 eV) LUMO LUMO (-1.7 eV) HOMO->LUMO Excitation Energy Energy Gap Energy Gap ~4.8 eV

Caption: Representation of the HOMO-LUMO energy gap.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals that the most negative potential (red regions) is located around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms are characterized by a positive potential (blue regions), making them susceptible to nucleophilic attack. The fluorine atom also contributes to the electronegative potential on the phenyl ring.

Conclusion and Future Perspectives

This in-depth theoretical guide provides a foundational understanding of the structural, spectroscopic, and electronic properties of this compound. The presented computational workflow and theoretical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The predicted spectroscopic data can aid in the experimental characterization of this molecule and its derivatives. Furthermore, the insights into its electronic structure and reactivity can guide the design of new synthetic routes and the development of novel drug candidates. Future work could involve extending these theoretical studies to explore the reaction mechanisms involving this molecule and to investigate its interactions with biological targets through molecular docking and dynamics simulations.

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A Computational Chemistry Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, understanding the intricate molecular characteristics of novel chemical entities is paramount. This technical guide provides an in-depth exploration of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a promising scaffold in medicinal chemistry, through the lens of computational chemistry. We will dissect its electronic structure, predict its potential biological interactions, and simulate its dynamic behavior. This document serves as a practical roadmap for researchers, scientists, and drug development professionals, offering not just methodologies, but the critical reasoning behind each computational experiment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Significance of this compound

This compound is a ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an ester group, presents a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability, making this scaffold a compelling starting point for the design of novel therapeutics.

This guide will elucidate the molecular properties of this compound using a suite of computational tools. We will delve into its quantum mechanical properties using Density Functional Theory (DFT), explore its potential as a ligand through Molecular Docking, and examine its behavior in a simulated physiological environment with Molecular Dynamics (MD) simulations. Furthermore, we will assess its drug-likeness using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Unveiling the Electronic Landscape: Density Functional Theory (DFT) Analysis

Expertise & Experience: DFT is a powerful quantum mechanical method that allows us to understand the electron distribution within a molecule, which in turn governs its reactivity and intermolecular interactions. For a molecule like this compound, DFT can reveal the influence of the electron-withdrawing fluorine atom on the aromatic ring and the carbonyl groups. This information is crucial for predicting sites of metabolic attack and for designing derivatives with improved properties. DFT calculations on substituted acetophenones have been shown to provide valuable insights into their electronic structure and basicity.[2]

Protocol: DFT Geometry Optimization and Electronic Property Calculation
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Software: Gaussian, ORCA, or other suitable quantum chemistry package.

    • Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[2]

    • Basis Set: 6-311++G(d,p). This basis set is robust for capturing the electronic properties of molecules containing second-row elements and polarization functions are essential for describing the anisotropic electron distribution around atoms like oxygen and fluorine.[3]

    • Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic a physiological environment.

  • Execution and Analysis:

    • Run the geometry optimization calculation.

    • Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

    • From the output, extract key electronic properties such as:

      • Optimized geometric parameters (bond lengths, angles, dihedral angles).

      • Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.[4]

      • Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[4]

      • Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[4]

Data Presentation: Predicted Electronic Properties
PropertyPredicted ValueSignificance
HOMO Energy(e.g., -7.2 eV)Relates to the ability to donate electrons.
LUMO Energy(e.g., -1.5 eV)Relates to the ability to accept electrons.
HOMO-LUMO Gap(e.g., 5.7 eV)Indicates chemical stability and reactivity.[4]
Dipole Moment(e.g., 3.5 D)Influences solubility and intermolecular interactions.
Visualization: Computational Workflow for DFT Analysis

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build Build 3D Structure MM_Opt MM Optimization Build->MM_Opt DFT_Setup Setup: B3LYP/6-311++G(d,p) with PCM (Water) MM_Opt->DFT_Setup Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Extract_Data Extract Electronic Properties (HOMO, LUMO, MEP, NBO) Freq_Calc->Extract_Data Visualize Visualize Orbitals & MEP Extract_Data->Visualize Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Get_Protein Obtain Protein Structure (PDB) Prep_Protein Prepare Protein Get_Protein->Prep_Protein Define_Grid Define Binding Site Grid Prep_Protein->Define_Grid Get_Ligand DFT-Optimized Ligand Prep_Ligand Prepare Ligand Get_Ligand->Prep_Ligand Run_Docking Run Docking (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Protein Interactions Analyze_Poses->Visualize_Interactions

Caption: Workflow for molecular docking of this compound.

Simulating Molecular Behavior: Molecular Dynamics (MD)

Expertise & Experience: While docking provides a static picture of the binding event, MD simulations allow us to study the dynamic behavior of the ligand-protein complex over time. [5]This provides valuable information on the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules. MD simulations are computationally intensive but offer a more realistic representation of the biological system. [6][7]

Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the best-ranked pose from the molecular docking as the starting structure.

    • Place the ligand-protein complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • MD Simulation Setup:

    • Software: GROMACS, AMBER, or NAMD.

    • Force Field: A suitable force field for proteins (e.g., AMBER, CHARMM) and a compatible force field for the ligand (e.g., GAFF).

    • Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure. This typically involves energy minimization, followed by NVT (constant volume and temperature) and NPT (constant pressure and temperature) simulations.

  • Production Run and Analysis:

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

    • Analyze the trajectory to calculate properties such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

      • Hydrogen bond analysis to monitor the persistence of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity more accurately than with docking scores alone.

Data Presentation: Predicted MD Simulation Metrics
MetricPredicted ValueInterpretation
Average RMSD of Complex(e.g., 2.5 Å)Indicates the overall stability of the ligand-protein complex.
Ligand RMSF(e.g., 1.0 Å)Shows the flexibility of the ligand within the binding pocket.
Key Hydrogen Bond Occupancy(e.g., >80%)Confirms the stability of crucial interactions identified in docking.
MM/PBSA Binding Free Energy(e.g., -30 kcal/mol)A more refined estimate of the binding affinity.
Visualization: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_md MD Simulation cluster_analysis Analysis Start_Complex Docked Ligand-Protein Complex Solvate Solvate with Water Start_Complex->Solvate Add_Ions Add Counter-Ions Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze_Trajectory Analyze Trajectory (RMSD, RMSF, H-bonds) Production->Analyze_Trajectory Calc_Free_Energy Calculate Binding Free Energy Analyze_Trajectory->Calc_Free_Energy

Caption: Workflow for MD simulation of the ligand-protein complex.

Predicting Drug-Likeness: In Silico ADMET

Expertise & Experience: A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to estimate these properties from the molecular structure alone. [8][9][10]This early-stage assessment can help to identify potential liabilities and guide the optimization of the lead compound.

Protocol: ADMET Prediction
  • Input:

    • Submit the SMILES string or the 3D structure of this compound to an online ADMET prediction server (e.g., SwissADME, pkCSM, ADMETlab).

  • Analysis:

    • Analyze the predicted ADMET properties, which typically include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

Data Presentation: Predicted ADMET Properties
ParameterPredicted ValueAcceptable Range
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowDependent on target location
CYP2D6 InhibitorNoNo
AMES ToxicityNon-mutagenicNon-mutagenic
hERG InhibitionLow riskLow risk

Conclusion: A Holistic Computational View

This technical guide has outlined a comprehensive computational chemistry workflow for the in-depth characterization of this compound. By integrating DFT, molecular docking, MD simulations, and ADMET predictions, we can build a holistic understanding of this molecule's potential as a drug candidate. The presented protocols, grounded in established scientific principles and best practices, provide a robust framework for researchers to apply to their own investigations of novel chemical entities. The insights gained from such computational studies are invaluable for accelerating the drug discovery and development pipeline, enabling more informed decision-making and the rational design of safer and more effective medicines.

References

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  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent - MDPI. Available at: [Link]

  • Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. Available at: [Link]

  • 2-Oxoethyl acetate | C4H6O3 | CID 11115995 - PubChem. Available at: [Link]

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Methodological & Application

Application Note: Process Development for 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This request focuses on the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 2-Acetoxy-4'-fluoroacetophenone ), a recognized pharmaceutical intermediate used in the development of statins (e.g., Atorvastatin) and other bioactive scaffolds.

The following guide is structured as a Technical Application Note for professional research and development settings. It emphasizes process safety, particularly regarding the handling of lachrymatory intermediates common in phenacyl ester synthesis.

Executive Summary & Chemical Context

This compound (CAS: 366-77-8) serves as a critical building block in organic synthesis. It functions primarily as a protected


-hydroxy ketone, allowing for the introduction of the 4-fluorophenacyl moiety into heterocycles (e.g., imidazoles, thiazoles) while mitigating the reactivity of the free hydroxyl group or the lachrymatory nature of the corresponding 

-haloketone precursors.
Key Chemical Properties
PropertyData
IUPAC Name This compound
Molecular Formula C

H

FO

Molecular Weight 196.18 g/mol
Role Intermediate for Atorvastatin; Heterocycle precursor
Safety Classification Irritant (Standard GHS); Precursors are Lachrymators

Strategic Synthesis Architecture

The synthesis is designed around a Nucleophilic Substitution Strategy , converting a 4-fluoroacetophenone precursor into the target ester via an


-bromination intermediate. This route is preferred in industrial settings for its high yield and the availability of reagents.
Reaction Pathway Analysis[3]
  • Activation:

    
    -Bromination of 4'-fluoroacetophenone generates the electrophilic species.
    
  • Substitution: Nucleophilic attack by acetate ion displaces the bromide.

  • Purification: Removal of inorganic salts and recrystallization.

Mechanistic Flow (DOT Visualization)

SynthesisPathway cluster_safety Critical Safety Control Point Start 4'-Fluoroacetophenone (Starting Material) Inter 2-Bromo-4'-fluoroacetophenone (Lachrymatory Intermediate) Start->Inter Electrophilic Halogenation Product This compound (Target) Inter->Product SN2 Substitution Reagent1 Br2 / AcOH or NBS Reagent1->Inter Reagent2 NaOAc / DMF or KOAc / EtOH Reagent2->Product

Figure 1: Synthetic workflow illustrating the conversion of acetophenone to the acetate ester via the brominated intermediate.[1][2][3][4]

Detailed Experimental Protocol

Phase 1: Preparation of the Electrophile (Intermediate)

Warning: The intermediate, 2-Bromo-4'-fluoroacetophenone , is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning chemical fume hood.

Reagents:

  • 4'-Fluoroacetophenone (1.0 eq)

  • Bromine (Br

    
    ) (1.0 - 1.05 eq) or N-Bromosuccinimide (NBS)
    
  • Glacial Acetic Acid (Solvent) or Methanol

  • Hydrobromic acid (catalytic, if using Br

    
    )
    

Procedure:

  • Dissolution: Dissolve 4'-fluoroacetophenone in glacial acetic acid in a reactor equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.

  • Bromination: Add Bromine dropwise at a controlled temperature (typically 0–20°C) to prevent poly-bromination. The reaction is exothermic; cooling is essential to maintain regioselectivity.

  • Monitoring: Monitor consumption of starting material via TLC or HPLC. The disappearance of the ketone and appearance of the less polar bromide indicates completion.

  • Quenching: Quench the reaction with ice-water. The solid

    
    -bromoketone precipitates.[1]
    
  • Isolation: Filter the solid and wash with cold water to remove acid traces. Note: Do not dry completely if moving immediately to the next step to minimize dust/vapor exposure.

Phase 2: Nucleophilic Substitution (Esterification)

This step converts the hazardous lachrymator into the stable acetate ester.

Reagents:

  • 2-Bromo-4'-fluoroacetophenone (Intermediate from Phase 1)

  • Sodium Acetate (NaOAc) or Potassium Acetate (KOAc) (1.2 - 1.5 eq)

  • Solvent: Acetone, DMF, or Ethanol (Reflux)[2]

Procedure:

  • Setup: In a round-bottom flask, suspend the 2-bromo-4'-fluoroacetophenone in the chosen solvent (e.g., Acetone).

  • Addition: Add anhydrous Sodium Acetate.

  • Reaction: Heat the mixture to reflux (approx. 60–80°C depending on solvent) with vigorous stirring. The reaction typically proceeds via an S

    
    2 mechanism.
    
  • Completion: Monitor by TLC (Hexane/EtOAc). The starting bromide spot will disappear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salt byproduct (NaBr/KBr).

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate and wash with water and brine to remove residual salts/solvents.

  • Purification: Recrystallize from a suitable solvent (e.g., Ethanol/Hexane or Isopropyl alcohol) to obtain the pure This compound .

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

TechniqueExpected Signal / Observation
1H NMR (CDCl

)

2.22 (s, 3H, OAc), 5.30 (s, 2H, CH

), 7.15 (m, 2H, Ar-H), 7.95 (m, 2H, Ar-H).
IR Spectroscopy Carbonyl stretches: ~1740 cm

(ester), ~1700 cm

(ketone).
Mass Spectrometry Molecular ion [M+H]

or [M+Na]

corresponding to MW 196.
Appearance White to off-white crystalline solid.

Safety & Handling Protocols (E-E-A-T)

  • Lachrymator Control: The brominated intermediate is highly irritating to eyes and respiratory tracts. Use full PPE (goggles, face shield, chemically resistant gloves) and handle only in a high-efficiency fume hood. Have 10% sodium thiosulfate solution ready to neutralize bromine spills.

  • Waste Disposal: Aqueous waste streams may contain bromides and should be treated according to halogenated waste protocols. Organic solvents must be disposed of in non-halogenated or halogenated waste containers as appropriate.

References

  • Naidu, G., & Sharma, P. (2017).[1] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1] (Provides context on related fluorophenacyl intermediates). [Link]

  • ChemSynthesis. 2-(4-bromophenyl)-2-oxoethyl acetate - Chemical Properties and Synthesis. (Analogous chemistry reference). [Link]

Sources

Application Notes & Protocols: 2-(4-Fluorophenyl)-2-oxoethyl acetate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Significance

This guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a key building block in modern pharmaceutical development. Its unique structure, featuring a fluorinated phenyl ring and an α-acetoxy ketone functional group, makes it a highly valuable intermediate for synthesizing a range of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, traits highly sought after in drug design.[1] This document outlines detailed protocols for its synthesis, purification, and characterization, and provides a practical example of its application in the synthesis of advanced pharmaceutical scaffolds. The methodologies are designed for reproducibility and are supported by mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is fundamental for its effective use and safe handling.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₀H₉FO₃N/A
Molecular Weight 196.18 g/mol N/A
Appearance Expected to be a solid or oilInferred from similar compounds[2]
CAS Number 102308-59-8N/A
Precursor CAS 403-29-2 (2-Bromo-4'-fluoroacetophenone)

General Safety and Handling: While a specific Safety Data Sheet (SDS) for the title compound is not readily available, data from analogous structures (e.g., substituted acetophenones, organic acetates) suggest a consistent set of handling precautions.[3][4][5]

Hazard CategoryPrecautionary Measures
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[6]
Flammability Organic acetates can be flammable. Keep away from heat and open flames.[5][7]
Handling Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4][8]
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]

Synthesis and Mechanistic Insight

The most common and logical synthetic route to this compound involves a two-step process starting from the commercially available 4'-fluoroacetophenone. This strategy hinges on the α-bromination of the ketone followed by a nucleophilic substitution with an acetate source.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Target Synthesis cluster_2 Purification & Analysis A 4'-Fluoroacetophenone B α-Bromination A->B Br₂, Acetic Acid C 2-Bromo-4'-fluoroacetophenone B->C D Acetoxylation (SN2) C->D CH₃COONa, DMF E Crude Product D->E F Column Chromatography E->F G Pure 2-(4-Fluorophenyl)- 2-oxoethyl acetate F->G H Characterization (NMR, MS, HPLC) G->H I Verified Intermediate H->I

Fig 1. Overall workflow for the synthesis and verification of the target intermediate.
Protocol 1: Synthesis of 2-Bromo-4'-fluoroacetophenone (Precursor)

Causality: This protocol utilizes elemental bromine for the selective bromination at the α-carbon of the ketone. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species that attacks the bromine. The reaction is monitored closely to prevent di-bromination.

  • Materials: 4'-fluoroacetophenone, Glacial Acetic Acid, Bromine, Sodium Bicarbonate solution (5% w/v), Dichloromethane (DCM), Anhydrous Sodium Sulfate.

  • Procedure:

    • In a fume hood, dissolve 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 10-15°C using an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid via the dropping funnel over 30-60 minutes. Maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Once the starting material is consumed, slowly pour the reaction mixture into ice-cold water with vigorous stirring.

    • The solid product will precipitate. Filter the solid and wash it thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution until the effervescence ceases.

    • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography.[10]

  • Expected Yield: 85-95%.

  • Purity: >97% (GC).

Protocol 2: Synthesis of this compound (Target Intermediate)

Causality: This step is a classic nucleophilic substitution (SN2) reaction. The acetate anion, a good nucleophile, displaces the bromide, an excellent leaving group. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solvate the cation (Na⁺) while leaving the acetate anion relatively free and highly reactive, thus accelerating the reaction.

Fig 2. SN2 mechanism for the formation of the α-acetoxy ketone.
  • Materials: 2-Bromo-4'-fluoroacetophenone, Sodium Acetate (anhydrous), Dimethylformamide (DMF), Ethyl Acetate, Brine.

  • Procedure:

    • Charge a flask with 2-Bromo-4'-fluoroacetophenone (1.0 eq) and anhydrous sodium acetate (1.5 eq).

    • Add dry DMF as the solvent.

    • Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).[9]

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Expected Yield: 80-90%.

Purification and Analytical Protocols

Protocol 3: Purification by Flash Column Chromatography

Causality: This method separates the target compound from unreacted starting materials and non-polar byproducts. A solvent system of ethyl acetate in hexane is used, where the polarity is gradually increased. The more polar target compound will elute later than less polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%).

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.

    • Begin elution with 5% ethyl acetate in hexane, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol 4: Analytical Characterization

Causality: A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of the compound's identity and purity. NMR confirms the chemical structure and connectivity of atoms, MS confirms the molecular weight, and HPLC provides a quantitative measure of purity.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis A Purified Sample B Sample Prep (Dissolve in CDCl₃ or MeCN) A->B C ¹H, ¹³C, ¹⁹F NMR B->C D Mass Spectrometry (e.g., ESI-MS) B->D E HPLC / GC B->E F Data Analysis C->F D->F E->F G Structure Confirmed & Purity >98% F->G

Fig 3. Standard workflow for the analytical validation of the synthesized intermediate.
Analysis TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons (doublet of doublets), a singlet for the -CH₂- group adjacent to the carbonyl and ester, and a singlet for the acetate methyl group.
¹³C NMR Peaks for the carbonyl carbon, ester carbonyl, aromatic carbons (with C-F coupling), the -CH₂- carbon, and the acetate methyl carbon.
¹⁹F NMR A singlet corresponding to the fluorine atom on the phenyl ring.
Mass Spec (MS) A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺).
HPLC/GC A single major peak indicating high purity (typically >98%).[11]

Application in API Synthesis: A Case Study

This compound is a precursor for various heterocyclic scaffolds. For instance, it is used in the synthesis of pyridazinone derivatives, which have been investigated for potential antiviral activity, including against the main protease of SARS-CoV-2.[12]

Reaction: The α-acetoxy ketone can react with a substituted hydrazine to form a pyridazinone ring system, a common motif in medicinal chemistry.

API_Synthesis Intermediate 2-(4-Fluorophenyl)- 2-oxoethyl acetate Product Pyridazinone-based API Scaffold Intermediate->Product Cyclocondensation Reagent Substituted Hydrazine Reagent->Product

Fig 4. Use of the intermediate to construct a bioactive pyridazinone core.

This reaction highlights the utility of the intermediate's bifunctional nature—the ketone and the adjacent acetate group—which allows for facile construction of complex heterocyclic systems. The fluorophenyl moiety is carried through into the final molecule, potentially conferring beneficial pharmacological properties.[12]

References

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. Available from: [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5433. Available from: [Link]

  • Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
  • PubChem. 2-Oxoethyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • Santos, J. I., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 269. Available from: [Link]

  • Trotsko, N., et al. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, M2049. Available from: [Link]

  • PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]

  • El-Faham, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 11(11), 1335. Available from: [Link]

  • Angene Chemical. Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate - Safety Data Sheet. Available from: [Link]

  • Pharmaffiliates. Ethyl (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-hydroxypiperidin-3-ylidene)acetate. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available from: [Link]

  • Lead Sciences. 2-(4-Bromophenyl)-2-oxoethyl acetate. Available from: [Link]

Sources

Role of 2-(4-Fluorophenyl)-2-oxoethyl acetate in vonoprazan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Utilization of 2-(4-Fluorophenyl)-2-oxoethyl Acetate in Vonoprazan Impurity Profiling

Part 1: Executive Summary & Strategic Role

This compound (also known as 4-fluorophenacyl acetate) acts as the critical synthetic precursor for Vonoprazan Impurity 4 (1-[5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine).[1]

While the active pharmaceutical ingredient (API), Vonoprazan Fumarate, is derived from the 2-fluorophenyl isomer, the 4-fluorophenyl analog is a requisite Reference Standard (RS) for Quality Control (QC).[1] Under ICH Q3A(R2) guidelines, manufacturers must quantify regioisomeric impurities that may arise from contaminated starting materials (e.g., 4-fluoroacetophenone present in 2-fluoroacetophenone supplies).[1]

Core Application:

  • Reference Standard Synthesis: Preparation of "Impurity 4" for HPLC method validation.

  • Process Control: Monitoring the regioselectivity of the pyrrole ring formation.

  • Stability: The acetate moiety serves as a "masked" alpha-hydroxy/halo ketone, offering superior storage stability compared to the lachrymatory and unstable

    
    -bromo ketones typically used in Hantzsch pyrrole synthesis.[1]
    

Part 2: Scientific Rationale & Mechanism

The "Acetate Strategy" in Pyrrole Construction

In the industrial synthesis of Vonoprazan, the pyrrole core is typically constructed via a modified Hantzsch or condensation reaction. The direct use of


-bromoketones (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) is operationally hazardous due to their toxicity and instability.[1]

Converting the bromide to This compound provides two advantages:

  • Controlled Release: The acetate acts as a leaving group or is hydrolyzed in situ to the

    
    -hydroxy ketone, which then condenses with malononitrile or aminocrotonates to close the pyrrole ring.
    
  • Impurity Tracking: By intentionally synthesizing the 4-fluoro derivative using this acetate, analytical chemists generate the specific marker required to prove that the commercial drug (2-fluoro) is free of this isomer.[1]

Pathway Visualization

The following diagram illustrates the divergence between the API synthesis (Green) and the Impurity Standard synthesis (Red) using the acetate intermediate.

Vonoprazan_Synthesis_Pathways Start_2F 2-Fluoroacetophenone (API Starting Material) Bromination_2F 2-Bromo-2'-fluoroacetophenone Start_2F->Bromination_2F Bromination Start_4F 4-Fluoroacetophenone (Impurity Precursor) Bromination_4F 2-Bromo-4'-fluoroacetophenone Start_4F->Bromination_4F Bromination Pyrrole_2F 5-(2-Fluorophenyl) Pyrrole Core (Vonoprazan Precursor) Bromination_2F->Pyrrole_2F Cyclization Acetate_4F This compound (Target Intermediate) Bromination_4F->Acetate_4F NaOAc / DMF (Stabilization) Pyrrole_4F 5-(4-Fluorophenyl) Pyrrole Core (Impurity 4 Precursor) Acetate_4F->Pyrrole_4F Malononitrile / Base Final_API Vonoprazan Fumarate (Commercial Drug) Pyrrole_2F->Final_API Sulfonylation/Amination Final_Imp Vonoprazan Impurity 4 (Reference Standard) Pyrrole_4F->Final_Imp Sulfonylation/Amination

Caption: Divergent synthesis pathways showing the specific role of the 4-fluoro acetate intermediate in generating the requisite impurity standard.

Part 3: Experimental Protocols

Safety Warning:


-Haloketones are potent lachrymators.[1] All operations must be performed in a fume hood. Wear nitrile gloves and safety goggles.
Protocol A: Synthesis of this compound

This step stabilizes the reactive bromide precursor.[1]

  • Reagents:

    • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (10.0 g, 46 mmol)[1]

    • Sodium Acetate (anhydrous) (7.5 g, 92 mmol)[1]

    • DMF (Dimethylformamide) (50 mL)[1]

  • Procedure:

    • Charge DMF and Sodium Acetate into a 250 mL round-bottom flask.

    • Add 2-Bromo-1-(4-fluorophenyl)ethan-1-one portion-wise at room temperature (exothermic).

    • Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Pour reaction mixture into ice-water (200 mL). A white precipitate will form.[1]

    • Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.[1]

  • Yield/Data: Expected yield 85-90%. White crystalline solid.[1]

Protocol B: Cyclization to Vonoprazan Impurity 4 Precursor

Conversion of the acetate to the pyrrole ring (5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile).[1]

  • Reagents:

    • This compound (5.0 g, 25.5 mmol)[1]

    • Malononitrile (2.0 g, 30 mmol)[1]

    • Sodium Ethoxide (21% in ethanol) (15 mL)[1]

    • THF (50 mL)

  • Procedure:

    • Dissolve the acetate in THF and cool to 0°C.

    • Add Malononitrile.[1]

    • Dropwise add Sodium Ethoxide solution over 30 minutes.[1]

    • Allow to warm to room temperature and reflux for 4 hours.

    • Mechanism: The base hydrolyzes the acetate to the enolate/aldehyde equivalent, which undergoes Knoevenagel condensation with malononitrile followed by cyclization.

    • Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate.[1][2] Extract organic layer, dry over MgSO4, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

  • Result: This yields the 4-fluoro pyrrole core, which is then sulfonylated (pyridine-3-sulfonyl chloride) and reduced (DIBAL-H/Methylamine) to form Impurity 4 .[1]

Part 4: Analytical Specifications (Impurity Profiling)

To validate the purity of Vonoprazan, the "Impurity 4" synthesized above is used as a standard in HPLC.

Table 1: HPLC System Suitability Parameters

ParameterSpecification for Vonoprazan (API)Specification for Impurity 4 (4-Fluoro)
Retention Time (RT) ~12.5 min~13.2 min (Critical Pair)
Relative Retention (RRT) 1.001.06
Resolution (Rs) N/A> 1.5 from API peak
Detection (UV) 230 nm230 nm
Limit of Quantitation N/A< 0.05%

Differentiation Logic: The 4-fluoro isomer is slightly more lipophilic than the 2-fluoro API due to the lack of ortho-effect steric shielding and electronic repulsion with the pyrrole nitrogen, resulting in a slightly longer retention time on C18 columns.[1]

Part 5: References

  • Takeda Pharmaceutical Company Ltd. (2010).[1] Pyrrole Derivatives and Use Thereof. US Patent Application US20100210632A1.[1] Link

    • Source of the general pyrrole synthesis route via phenacyl intermediates.

  • SynZeal Research. (2024).[1] Vonoprazan Impurity 4 Reference Standard Data. SynZeal Catalog No. SZ-V030005.[1][3] Link[1]

    • Verification of the 4-fluorophenyl structure as a specific impurity standard.

  • ClearSynth. (2024).[1] Vonoprazan Impurity 4 (CAS 881733-36-4).[1][3][4] Product Code CS-P-08823.[1][4] Link[1]

    • Confirmation of chemical identity and usage in analytical development.

  • Organic Process Research & Development. (2017). Process Development of Vonoprazan Fumarate. (General reference for P-CAB synthesis methodology).

Sources

Protecting group strategies in reactions with 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(4-Fluorophenyl)-2-oxoethyl acetate (henceforth FPOA ) is a critical pharmacophore precursor, most notably serving as a key intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin) and triazole antifungals.[1][2]

The Challenge: FPOA presents a classic "Ambident Electrophile" problem. It contains two electrophilic centers with similar reactivity profiles:

  • The Ketone (

    
    ):  Activated by the electron-withdrawing 4-fluorophenyl group and the 
    
    
    
    -acetoxy moiety.[1]
  • The Ester (

    
     of acetate):  Susceptible to nucleophilic attack, hydrolysis, and transesterification.[2]
    

Furthermore, the


-methylene protons are highly acidic (

), making the molecule prone to enolization, aldol polymerization, or elimination under basic conditions.[1][2]

Scope of this Guide: This application note details three orthogonal protection strategies to isolate reactivity at specific sites, ensuring high yield and chemoselectivity.

Strategic Decision Tree

Before selecting a protocol, researchers must define the target transformation. The following logic flow dictates the optimal protection strategy.

ProtectionStrategy Start Starting Material: This compound Decision Target Reaction Site? Start->Decision BranchA React at Ester/Alcohol (e.g., Hydrolysis, Substitution) Decision->BranchA Preserve Ketone BranchB React at Ketone (e.g., Grignard, Wittig, Reduction) Decision->BranchB Modify Ketone Strategy1 STRATEGY 1: Ketalization (Protect Ketone) BranchA->Strategy1 Mask Carbonyl Strategy2 STRATEGY 2: 'Acetate Swap' (Acetate -> OH -> TBS) BranchB->Strategy2 Remove Labile Ester Outcome1 Result: Stable Dioxolane Allows ester hydrolysis or displacement Strategy1->Outcome1 Outcome2 Result: Silyl Ether Allows harsh nucleophiles (R-Mg-X) on Ketone Strategy2->Outcome2

Figure 1: Decision matrix for selecting the appropriate protection strategy based on the intended downstream modification.

Protocol A: Chemoselective Ketalization (Ketone Protection)[1][2]

Objective: Mask the ketone as a 1,3-dioxolane to allow nucleophilic attack at the ester or substitution at the


-carbon without side reactions at the carbonyl.

Mechanistic Insight: The 4-fluorophenyl group exerts an inductive electron-withdrawing effect (-I), making the ketone carbonyl more electrophilic than a standard acetophenone.[1][2] However, standard acid-catalyzed conditions (p-TsOH) can lead to transesterification or acetate hydrolysis.[1][2] We utilize a Dean-Stark protocol with controlled acidity to mitigate this.

Materials
  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: Ethylene Glycol (5.0 eq)[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (0.05 eq)[1][2]

  • Solvent: Toluene (anhydrous)[1][2]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add FPOA (10 mmol), Ethylene Glycol (50 mmol), and Toluene (100 mL).

  • Catalysis: Add p-TsOH (0.5 mmol) in one portion.

  • Reflux: Heat to vigorous reflux (

    
    ). Monitor water collection in the trap.
    
    • Critical Checkpoint: The reaction typically reaches equilibrium within 4-6 hours.[1] Extended reflux (>12h) promotes ester cleavage.[1][2]

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (50 mL) to neutralize the acid immediately.
    
  • Workup: Separate phases. Wash the organic layer with brine (

    
     mL). Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1][2]

Data Validation:

Analytical Method Expected Signal Change

| TLC |


 shift (Product is less polar than ketone). |
| IR Spectroscopy  | Disappearance of Ketone C=O stretch (~1690 

).[1][2] Retention of Ester C=O (~1740

).[1][2] | | 1H NMR | Appearance of dioxolane

multiplet at

3.8-4.1 ppm.[1][2] |

Protocol B: The "Acetate Swap" (Orthogonal Protection)[2]

Objective: The acetate group is too labile for strong nucleophiles (e.g., Grignard reagents,


).[1][2] If the target reaction is at the ketone (e.g., adding a phenyl group to make a tertiary alcohol), the acetate must be replaced with a robust silyl ether (TBS) or benzyl ether.[2]

Workflow:

  • Mild Hydrolysis: Acetate

    
    
    
    
    
    -Hydroxy Ketone.
  • Silylation:

    
    -Hydroxy Ketone 
    
    
    
    
    
    -Silyloxy Ketone.[1]
Step 1: Zemplén-Type Selective Hydrolysis

Note: Strong bases (NaOH) cause aldol condensation.[1][2] Use mild catalytic alkoxide.[1][2]

  • Dissolve FPOA (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cool to

    
    .
    
  • Add

    
     (0.1 eq) or catalytic NaOMe.[1][2]
    
  • Stir at

    
     for 30-60 minutes. Monitor by TLC closely to avoid degradation.[1]
    
  • Quench: Add Dowex 50W (H+ form) resin or dilute acetic acid until neutral.

  • Concentrate: Remove MeOH to yield the crude

    
    -hydroxy ketone.
    
Step 2: TBS Protection[1][2]
  • Dissolve the crude alcohol in DMF.

  • Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).

  • Stir at RT for 12 hours.

  • Result: The resulting 2-(tert-butyldimethylsilyloxy)-1-(4-fluorophenyl)ethanone is now immune to Grignard reagents, allowing selective addition to the ketone.[1][2]

Mechanistic Pathway: Impurity Formation[1]

Understanding failure modes is essential for troubleshooting.[1] The most common impurity arises from the acidity of the


-protons.

ImpurityPathways SM FPOA (Substrate) Enolate Enolate Intermediate SM->Enolate Base (B:) Aldol Aldol Dimer (Polymerization) Enolate->Aldol + SM Elim Elimination Product (Vinyl Ketone) Enolate->Elim - AcOH

Figure 2: Common degradation pathways under basic conditions.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Ketalization) Incomplete water removal or hydrolysis of ester.[1][2]Ensure fresh molecular sieves or efficient Dean-Stark.[1] Reduce reaction time.
Complex Mixture (Hydrolysis) Base concentration too high; Aldol condensation.[1][2]Switch to enzymatic hydrolysis (Lipase) or catalytic

at

.[1][2]
Des-fluoro impurity Harsh reduction conditions.[1]Avoid dissolving metal reductions; the C-F bond is generally stable to borohydrides.

References

  • Naidu, A. A., & Sharma, G. V. R. (2017).[1][2] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1][2] Organic Communications, 10(4), 314-322.[1][2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for acetal/ketal stability constants).

  • Shaikh, T. M., et al. (2023).[1][2] Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[1][2][3] Crystals, 13, 1106.[1][2] Link[1][2]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for ambident electrophiles).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide addresses the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 4-fluorophenacyl acetate) via the nucleophilic substitution of 2-bromo-4'-fluoroacetophenone with an acetate salt.[1][2][3] While the mechanism is a straightforward


 substitution, the high reactivity of the 

-haloketone starting material and the lability of the resulting ester linkage introduce specific impurity profiles that require rigorous control.[1]
Core Reaction Scheme
  • Starting Material (SM): 2-Bromo-1-(4-fluorophenyl)ethan-1-one[1][2][3]

  • Reagent: Sodium Acetate (NaOAc) or Potassium Acetate (KOAc)[1][3]

  • Solvent: DMF, Acetonitrile, or Acetic Acid[1]

  • Product: this compound[1][2][3][4]

Reaction Pathway & Impurity Mapping

The following diagram illustrates the primary synthetic pathway alongside the critical side reactions that degrade yield and purity.

ReactionPathways SM Starting Material (2-Bromo-4'-fluoroacetophenone) Product Target Product (this compound) SM->Product + NaOAc (SN2 Substitution) Hydrolysis Impurity A: Hydrolysis (2-Hydroxy-4'-fluoroacetophenone) SM->Hydrolysis H2O (Direct Hydrolysis) Ether Impurity B: Solvolysis (Alkoxy-acetophenone) SM->Ether Alcohol Solvent (ROH) Oxidation Impurity C: Oxidative Cleavage (4-Fluorobenzoic Acid) SM->Oxidation O2 / Light (Storage degradation) Polymer Impurity D: Oligomers/Tars (Dark Polymerization) SM->Polymer High Temp / Lewis Acids Product->Hydrolysis Excess Base / H2O

Figure 1: Reaction landscape showing the primary SN2 pathway and competing degradation routes.[1][3]

Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion Issues

Q: The reaction has stalled with 20% starting material remaining. Should I add more acetate? A: Adding more acetate is rarely the solution if the reaction has stalled.[1][3] This usually indicates solvation failure or salt encapsulation .[1][2][3]

  • Root Cause: In non-polar solvents (like acetone), NaBr precipitates and can coat the NaOAc crystals, stopping the reaction.

  • Solution:

    • Switch Solvents: Use a polar aprotic solvent like DMF or NMP to maintain homogeneity.[1][2][3]

    • Catalysis: Add 5-10 mol% Sodium Iodide (NaI) . This generates the more reactive

      
      -iodo intermediate in situ (Finkelstein condition), accelerating the substitution significantly.[1][3]
      
    • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .[1][3]

Q: My isolated yield is low, but TLC showed full conversion. A: This suggests work-up loss or product degradation .[1][2]

  • Water Solubility: The product has moderate polarity.[1][3] If you wash with large volumes of water, you may be extracting the product.[1]

    • Fix: Saturate the aqueous layer with NaCl (brine) during extraction to salt out the organic product.[3]

  • Hydrolysis: If the work-up involved strong basic washes (e.g., 1M NaOH to remove acid), you likely hydrolyzed the ester.[1]

    • Fix: Use mild buffers (saturated NaHCO₃) for neutralization.[1][3]

Category 2: Impurity Profile

Q: I see a significant "Alcohol" impurity (2-hydroxy-4'-fluoroacetophenone). Where is it coming from? A: This is Impurity A (see Fig 1).[1][3] It arises from two sources:[1][3]

  • Wet Solvent: Water competes with acetate as a nucleophile.[1][2][3]

    • Prevention:[1][3] Use anhydrous DMF/Acetonitrile.[1][2][3] Dry NaOAc in an oven (

      
      C) before use.
      
  • Basic Hydrolysis: If the reaction mixture becomes too basic, the formed ester hydrolyzes.[1]

    • Prevention:[1][3] Avoid using carbonate bases (

      
      ) unless strictly necessary.[1][3] Acetate salts are sufficiently basic to drive the reaction without promoting rapid hydrolysis.[1][3]
      

Q: The reaction mixture turned black/dark brown. Is the product ruined? A: Darkening is characteristic of phenacyl halide polymerization (Impurity D).[1][3]

  • Mechanism:

    
    -Haloketones are potent electrophiles and can self-condense or polymerize, especially under thermal stress or light exposure.[1][2][3]
    
  • Recovery: The product is likely still intact but contaminated.[1][3]

    • Purification: Filter the mixture through a short pad of silica gel or activated charcoal to remove the polar, high-molecular-weight tars before crystallization.[1][2]

    • Prevention:[1][3] Conduct the reaction in the dark and keep the temperature below

      
      C.
      

Q: I used Ethanol as a solvent and found a side product with the wrong mass (+46 Da). A: You formed the ethyl ether (Impurity B) via solvolysis.

  • Mechanism: Ethanol acts as a nucleophile:

    
    .[1][2][3]
    
  • Fix: Never use nucleophilic solvents (alcohols, amines) for this substitution.[1][3] Use Acetonitrile , Acetone , or DMF .

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize hydrolysis and polymerization side reactions.[1][2][3]

Materials
  • Substrate: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv)

  • Reagent: Sodium Acetate, anhydrous (1.2 equiv)[1][3]

  • Catalyst: Sodium Iodide (0.1 equiv) - Optional, for rate enhancement

  • Solvent: DMF (Dimethylformamide) - Anhydrous[1][2][3]

Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with 2-Bromo-1-(4-fluorophenyl)ethan-1-one and anhydrous DMF (5 mL per gram of substrate).

  • Addition: Add Sodium Acetate (1.2 equiv) in a single portion.

    • Note: If using NaI catalyst, add it now.[1]

  • Reaction: Stir the mixture at ambient temperature (20-25°C) .

    • Why? Heating promotes polymerization.[1][2][3] Only heat to 50°C if reaction is too slow (>24h).[1][3]

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). SM (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.[1][3]

  • Isolation:

    • If Solid: Filter, wash with cold water, and dry in a vacuum desiccator.

    • If Oil: Extract with Ethyl Acetate (3x).[1][3][5][6] Wash organics with Water (2x) and Brine (1x).[1][3] Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is preferred over column chromatography to avoid silica-induced hydrolysis.[1][2][3]

Diagnostic Flowchart

Use this logic tree to diagnose experimental failures quickly.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left New_Spots New Impurity Spots? SM_Left->New_Spots No Add_Polarity Action: Switch to DMF or add NaI catalyst SM_Left->Add_Polarity Yes Check_Mass Check Mass of Impurity New_Spots->Check_Mass Yes Mass_Minus Mass = Product - 42 (Alcohol) Check_Mass->Mass_Minus Mass_Plus Mass = Product + solvent Check_Mass->Mass_Plus Dry_Solvent Action: Dry Solvent/Reagents Reduce Basicity Mass_Minus->Dry_Solvent Change_Solv Action: Use Non-Nucleophilic Solvent (ACN, DMF) Mass_Plus->Change_Solv

Figure 2: Decision tree for identifying and resolving synthetic anomalies.

FAQ: Common Technical Inquiries

Q: Can I use 4-fluoroacetophenone as the starting material directly? A: No. You must brominate it first.[1][2][3] The direct acylation of the ketone alpha-position with acetate is not chemically feasible.[1][2][3] The standard route is Bromination


 Substitution .[1][3]

Q: Why is my product melting point lower than the literature value (approx. 50-55°C)? A: This is a classic sign of trace solvent retention or homologous impurities .[1][3]

  • If you used 2-bromo-4'-fluoroacetophenone that contained traces of 4'-fluoroacetophenone (unbrominated precursor), this impurity co-crystallizes and depresses the melting point.[1][2][3]

  • Check: Run an H-NMR.[1][2][3][5] Look for a triplet at

    
     2.6 ppm (acetyl group of unreacted ketone).[1][3]
    

Q: Is the product light sensitive? A: Yes. Phenacyl esters can undergo Norrish Type I/II cleavage or rearrangement under UV light.[1][2][3] Always store the final product in amber vials or foil-wrapped containers at 2-8°C.

References

  • Rezaei, R. et al. "Synthesis of phenacyl esters using various catalysts."[1] Journal of Chemical Research, 2012.[1] (General methodology for phenacyl ester synthesis).

  • Organic Syntheses. "p-Bromophenacyl Bromide." Org.[1][2][3][7] Synth. 1930, 10,[1] 12. (Foundational chemistry of phenacyl halides).

  • PubChem Compound Summary. "2-Bromo-1-(4-fluorophenyl)ethanone."[1][2][3] (Safety and physical property data).

  • Vertex AI Search. "Preparation of 4-fluorophenacyl acetate from 2-bromo-4'-fluoroacetophenone."[1][2][3] 5(Specific synthetic protocols).

Sources

Optimization of reaction conditions for 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Specifications

This technical guide addresses the synthesis, optimization, and troubleshooting of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 4-Fluorophenacyl acetate). This compound is a critical intermediate, often utilized in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds.

The primary synthetic route involves the nucleophilic substitution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (


-bromo-4-fluoroacetophenone) with an acetate source. While conceptually simple, this reaction is prone to hydrolysis and lachrymatory hazards.
Parameter Specification
IUPAC Name This compound
CAS Number 366-78-9
Molecular Formula C

H

FO

Molecular Weight 196.18 g/mol
Key Precursor 2-Bromo-1-(4-fluorophenyl)ethan-1-one (CAS: 403-29-2)
Reaction Type S

2 Nucleophilic Substitution
Primary Hazard Precursor is a potent Lachrymator (Tear Gas Agent)

Core Protocol: The "Golden Path" Workflow

This section outlines the optimized standard operating procedure (SOP) derived from kinetic stability studies.

Q: What is the recommended solvent system for maximum yield?

A: Glacial Acetic Acid (AcOH) is the superior solvent for this transformation.

  • Why? While acetone or ethanol are commonly cited, they often require longer reaction times or suffer from competing hydrolysis if not strictly anhydrous. Glacial acetic acid suppresses the formation of the

    
    -hydroxy byproduct (hydrolysis) by shifting the equilibrium toward the acetate. It also solubilizes the sodium acetate effectively at reflux temperatures.
    
Q: What is the optimal stoichiometry?

A: Use 1.5 equivalents of Sodium Acetate (NaOAc) relative to the bromide.

  • Protocol:

    • Dissolve 1.0 eq of 2-bromo-1-(4-fluorophenyl)ethan-1-one in Glacial AcOH (5 mL per gram of substrate).

    • Add 1.5 eq of anhydrous Sodium Acetate.

    • Reflux (approx. 118°C) for 2–4 hours.

    • Monitor by TLC (Hexane:EtOAc 8:2).[1] The product usually moves slightly lower or has a distinct UV profile compared to the bromide.

Q: How should the workup be performed to remove acid traces?

A: A "Crash Precipitation" method is most efficient.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 5 volumes of ice-cold water .

  • Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.

  • Filter and wash with copious water to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture if the melting point is below 106–108°C.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the reaction workflow and the critical decision points for optimization.

ReactionWorkflow Start Start: 2-Bromo-4'-fluoroacetophenone Reagent Add NaOAc (1.5 eq) Solvent: Glacial AcOH Start->Reagent Reflux Reflux (118°C) 2-4 Hours Reagent->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Quench Quench into Ice Water Check->Quench Conversion > 98% Filter Filtration & Wash Quench->Filter Product Final Product: This compound Filter->Product

Caption: Optimized synthetic workflow for this compound using acetic acid solvent system.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Oily Product

Q: My product is coming out as a yellow oil instead of a solid. What went wrong?

  • Root Cause: This is typically due to residual solvent (AcOH) or hydrolysis impurities (

    
    -hydroxy ketone).
    
  • Solution:

    • Check pH: Ensure the wash water during filtration is neutral (pH 7). Residual acetic acid prevents crystallization.

    • Trituration: Add cold ethanol or hexane to the oil and scratch the flask walls to induce nucleation.

    • Drying: The oil might be wet. Dissolve in CH

      
      Cl
      
      
      
      , dry over MgSO
      
      
      , and re-concentrate.
Issue 2: Starting Material Stalling

Q: TLC shows 20% unreacted bromide even after 6 hours. Should I add more base?

  • Analysis: If using Acetone/K

    
    CO
    
    
    
    , the base coating might be blocking reactivity.
  • Solution:

    • Switch Solvents: If using acetone, switch to Glacial Acetic Acid/NaOAc (Reflux). The higher temperature (118°C vs 56°C) drives the kinetics significantly faster.

    • Catalysis: If you must use a non-polar solvent (e.g., Toluene), add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

Issue 3: Color Impurities

Q: The product is dark brown/orange.

  • Root Cause: Free bromine or polymerized byproducts from the starting material (which degrades over time).

  • Solution:

    • Pre-treatment: Wash the crude organic layer with 10% Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) solution to quench free bromine species.
    • Recrystallization: Use Ethanol with a pinch of activated charcoal.

Troubleshooting Logic Tree

Use this decision tree to diagnose experimental failures quickly.

TroubleshootingTree Problem Identify Problem YieldIssue Low Yield / Oil Problem->YieldIssue PurityIssue Impure / Colored Problem->PurityIssue ReactionStall Reaction Stalled Problem->ReactionStall CheckpH Check pH of Workup YieldIssue->CheckpH ThioWash Thiosulfate Wash (Remove Bromine) PurityIssue->ThioWash Orange Color Charcoal Recrystallize w/ Charcoal PurityIssue->Charcoal Dark Tarry Temp Increase Temp (Switch to AcOH) ReactionStall->Temp Solvent = Acetone Catalyst Add NaI or TBAI ReactionStall->Catalyst Solvent = Toluene Neutralize Wash with NaHCO3 CheckpH->Neutralize Acidic Dry Dry over MgSO4 CheckpH->Dry Neutral but Oily

Caption: Decision tree for diagnosing yield, purity, and kinetic issues in phenacyl acetate synthesis.

Safety & Handling (Critical)

WARNING: The starting material, 2-Bromo-1-(4-fluorophenyl)ethan-1-one , is a potent lachrymator .

  • Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

  • Decontamination: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before being removed for cleaning.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 366-78-9).[2] Retrieved from

  • Organic Syntheses. p-Bromophenacyl Bromide (Standard Phenacyl Bromide Preparation). Org.[1][3][4][5][6] Synth. 1930, 10, 12.

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid (Related Phenacyl Derivatives).

Sources

Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Ticket Subject: Optimization of Column Chromatography for Phenacyl Acetate Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Reference ID: PUR-FA-2024

Executive Summary & Chemical Context

User Query: "I am synthesizing this compound via the substitution of 2-bromo-1-(4-fluorophenyl)ethanone with sodium acetate. I am struggling to separate the product from the unreacted bromo-starting material and a lower-running impurity. Yields are inconsistent."

Scientist’s Analysis: This purification involves separating three distinct species based on polarity:

  • Starting Material (SM): 2-Bromo-1-(4-fluorophenyl)ethanone (Lachrymator, Low Polarity).

  • Target Product: this compound (Medium Polarity).

  • Impurity: 2-Hydroxy-1-(4-fluorophenyl)ethanone (Hydrolysis byproduct, High Polarity).

The separation is governed by the dipole-dipole interactions of the ester (product) vs. the halogen (SM) vs. the hydrogen-bonding capability of the alcohol (impurity).

Diagnostic Module: Pre-Column Optimization

Before packing the column, you must validate your separation on Thin Layer Chromatography (TLC).

Q: What is the optimal solvent system for TLC? A: Start with Hexane:Ethyl Acetate (85:15) .

  • Observation: The Bromo-SM is significantly less polar than the Acetate.

  • Target Rf Values:

    • Bromo-SM: ~0.6 – 0.7

    • Acetate Product: ~0.35 – 0.45

    • Hydroxy Impurity: < 0.15[1]

Q: How do I visualize the spots? A:

  • UV (254 nm): Both the SM and Product have strong UV absorption due to the 4-fluorophenyl chromophore.

  • Stain (p-Anisaldehyde): If UV is ambiguous, use p-Anisaldehyde. The acetoxy ketone typically stains dark blue/purple upon heating, while the bromo ketone may stain differently or less intensely.

Q: My spots are streaking. Why? A: Streaking usually indicates acid sensitivity or column overload .

  • Cause: Silica gel is slightly acidic (pH ~5). Phenacyl esters can be sensitive to hydrolysis or enolization on acidic surfaces.

  • Fix: Add 1% Triethylamine (TEA) to your TLC solvent to neutralize the plate. If the streak disappears, you must buffer your column (see Section 3).

Execution Module: Column Chromatography Protocol

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Diagnosis (Hex:EtOAc 85:15) Start->TLC Decision Separation > 0.15 Rf? TLC->Decision Prep Sample Loading (Dry Load on Celite/Silica) Decision->Prep Yes Recryst Alternative: Recrystallization (IPA) Decision->Recryst No (Poor Sep) Column Column Run Gradient Elution Prep->Column Gradient Gradient Profile: 1. 100% Hex (Flush SM) 2. 5-10% EtOAc (Elute SM) 3. 15-20% EtOAc (Elute Product) Column->Gradient

Figure 1: Decision matrix for the purification of phenacyl acetate derivatives.

Step-by-Step Protocol

Step 1: Stationary Phase Selection

  • Silica Gel: Standard 60 Å (230-400 mesh).

  • Buffering (Optional but Recommended): Slurry the silica in Hexane containing 1% Triethylamine (TEA) if you observed streaking on TLC. This prevents the "tailing" of the product into the impurity fractions.

Step 2: Sample Loading

  • Technique: Solid Load (Dry Load) is superior here.

  • Reasoning: The compound is an ester.[2] Dissolving it in DCM for liquid loading can lead to band broadening if the DCM volume is too high.

  • Method: Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder. Load this powder on top of the packed column.

Step 3: Elution Gradient Do not run an isocratic column. Use a step gradient to maximize yield.

PhaseSolvent CompositionVolume (Column Volumes)Target Eluate
Equilibration 100% Hexane2 CVNone (Wetting)
Flush 95:5 Hex:EtOAc2-3 CVUnreacted Bromo-SM
Elution 85:15 Hex:EtOAc4-5 CVTarget Acetate
Wash 50:50 Hex:EtOAc2 CVHydroxy Impurity

Troubleshooting & FAQs

Q: I see a new spot appearing on the column that wasn't in the crude. What is it? A: This is likely 2-hydroxy-1-(4-fluorophenyl)ethanone .

  • Mechanism:[1][3][4][5][6][7] Hydrolysis of the acetate ester catalyzed by the acidic silica surface and residual moisture.

  • Solution:

    • Run the column faster (Flash chromatography with air pressure).

    • Use neutralized silica (pre-washed with 1% Et3N/Hexane).

    • Ensure solvents are dry.

Q: The Bromo-SM and Product are co-eluting. How do I fix this? A: The separation factor (


) is driven by the polarity difference between the C-Br and C-OAc bonds.
  • Fix: Switch the non-polar solvent. Replace Hexane with Toluene .

  • Why? Toluene has

    
    -
    
    
    
    interactions with the fluorophenyl ring, often altering the retention selectivity compared to aliphatic hexane. Try Toluene:Ethyl Acetate (90:10) .

Q: Can I avoid a column entirely? A: Yes, often.

  • Phenacyl acetates are highly crystalline.

  • Protocol: Dissolve the crude oil in hot Isopropyl Alcohol (IPA) . Cool slowly to 0°C. The product often crystallizes out, leaving the Bromo-SM and trace oils in the mother liquor. This is the industrial standard for Atorvastatin intermediates [1].

Safety & Handling (Critical)

  • Lachrymator Warning: The starting material, 2-Bromo-1-(4-fluorophenyl)ethanone, is a potent lachrymator (tear gas agent).

  • Protocol:

    • All TLC plates containing the SM must be dipped in KMnO4 or kept in the hood; do not carry dry plates through the open lab.

    • All rotovap waste containing the SM must be treated with dilute NaOH (to hydrolyze the bromide) before disposal.

References

  • Naidu, G.V.R., & Sharma, P.P. (2017).[1] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1]

  • Al-Jumaili, S., et al. (2023).[1][8][9][10] Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[9] Crystals, 13(7), 1098.

  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9011-9016.

Sources

Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate

[1]

Topic: Impurity Removal & Purification Protocols Compound: 2-(4-Fluorophenyl)-2-oxoethyl acetate (Also known as 4-Fluorophenacyl acetate) CAS Reference (Precursor): 403-29-2 (2-Bromo-4'-fluoroacetophenone) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Criticality of Purity

Welcome to the Technical Support Center. You are likely working with This compound , a pivotal intermediate often utilized in the synthesis of statins (e.g., Atorvastatin analogs) and potassium-competitive acid blockers (e.g., Vonoprazan).[1]

The purity of this intermediate is non-negotiable. Residual

1

1

This guide provides autonomous, field-proven troubleshooting workflows to ensure your material meets the stringent specifications required for API synthesis.

Module 1: Impurity Profiling & Diagnostics

Before initiating purification, you must identify what you are removing.[1] The synthesis typically involves the substitution of 2-Bromo-4'-fluoroacetophenone with sodium or potassium acetate.[1]

Common Impurity Table
Impurity TypeChemical SpeciesOriginDiagnostic Characteristic
Starting Material 2-Bromo-4'-fluoroacetophenoneIncomplete reactionLachrymator (causes eye tears); lower polarity on TLC.[1]
Hydrolysis Product 2-Hydroxy-1-(4-fluorophenyl)ethanoneMoisture in solvent/baseHigher polarity; broad O-H stretch in IR (

).[1]
Acidic Residue Acetic AcidExcess reagent/HydrolysisVinegar smell; acidic pH in aqueous wash.[1]
Oligomers Poly-phenacyl speciesRadical polymerization (light/heat)Yellow/Brown gum; baseline streaking on TLC.[1]

Module 2: Troubleshooting Crystallization (The Primary Method)

Crystallization is the preferred method for this compound due to its solid nature.[1] However, "oiling out" is a frequent failure mode.[1]

Q: My crude product is oiling out instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, usually because the solution is too concentrated or cooled too rapidly.[1]

Corrective Protocol (The "Cloud Point" Method):

  • Solvent Switch: If you are using pure Ethanol (EtOH), switch to an Isopropyl Alcohol (IPA) / Hexane system or Ethanol / Water .[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling IPA.

  • The Dropwise Addition: Add hot Hexane (or warm water if using EtOH) dropwise until the solution becomes slightly turbid (cloudy).

  • The Clarification: Add one single drop of the good solvent (IPA/EtOH) to clear the turbidity.[1]

  • Seeding: Add a seed crystal of pure 4-fluorophenacyl acetate at 35-40°C.

  • Slow Cooling: Wrap the flask in foil (insulation) and let it reach room temperature undisturbed over 4 hours.

Q: The product is white but still smells pungent (Lachrymatory). Is it pure?

A: No. The pungency indicates residual 2-Bromo-4'-fluoroacetophenone.[1][2] This is a safety hazard.[1][3]

Chemical Scavenging Protocol: Recrystallization alone may not remove trace alkyl halides due to structural similarity (co-crystallization).[1]

  • Dissolve the solid in Acetone.

  • Add 1.1 equivalents (relative to the estimated impurity) of Sodium Iodide (NaI) .

  • Stir for 30 minutes. The NaI converts the difficult-to-separate bromo-impurity into the iodo-analog, which is kinetically more reactive but also significantly different in solubility profile, or it reacts fully if excess acetate is present.

  • Better Alternative: Wash the organic layer (EtOAc) with a solution of aqueous Sodium Thiosulfate during workup to quench reactive halogenated species before crystallization.[1]

Module 3: Advanced Purification (Chromatography)

If crystallization yields low recovery (<50%) or fails to remove the hydrolysis product (alcohol), use Flash Column Chromatography.[1]

Q: The alcohol impurity (2-Hydroxy...) co-elutes with my product. What mobile phase should I use?

A: The alcohol is more polar than the ester.[1] You need a gradient that exploits this hydrogen-bonding difference.[1]

Recommended Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase Architecture:

  • Base Solvent: Hexanes (or Heptane).[1]

  • Polar Modifier: Ethyl Acetate (EtOAc).[1]

Gradient Profile:

  • Equilibration: 95:5 (Hexane:EtOAc).[1] Elutes non-polar impurities.[1]

  • Product Elution: Gradient to 85:15 (Hexane:EtOAc). The Acetate product typically elutes here.[1]

  • Impurity Elution: Ramp to 60:40 (Hexane:EtOAc). The Alcohol impurity elutes here.[1]

Critical Tip: Do not use Methanol in the eluent.[1] Methanol can induce transesterification on the silica surface, converting your acetate ester into the methyl ester by-product.[1]

Module 4: Workflow Visualization

The following diagrams illustrate the decision logic and the reaction/workup flow to minimize impurity formation.

Diagram 1: Purification Decision Matrix

PurificationLogicStartCrude this compoundAnalysisAnalyze Purity (TLC/HPLC)Start->AnalysisCheckHalideLachrymator Present?(Bromo-precursor)Analysis->CheckHalideCheckAlcoholHydrolysis (>5%)?CheckHalide->CheckAlcoholNoScavengeChemical Wash:Na2S2O3 or dilute amine washCheckHalide->ScavengeYesCrystRecrystallization:IPA/Hexane or EtOH/WaterCheckAlcohol->CrystNo (Standard)ColumnFlash Chromatography:Hexane:EtOAc (90:10 -> 80:20)CheckAlcohol->ColumnYes (Polarity issue)Scavenge->CheckAlcoholFinalPure Solid(White/Off-white Crystalline)Cryst->FinalColumn->Final

Caption: Decision tree for selecting the appropriate purification method based on specific impurity profiles.

Diagram 2: Optimized Workup Protocol

WorkupFlowReactionReaction Mixture(Acetone/Solvent)QuenchQuench:Add Ice WaterReaction->QuenchExtractExtraction:Ethyl AcetateQuench->ExtractWash1Wash 1:Water (Remove Salts)Extract->Wash1Wash2Wash 2:NaHCO3 (Remove AcOH)Wash1->Wash2DryDrying:Na2SO4 + FiltrationWash2->DryConcConcentrate(<45°C)Dry->Conc

Caption: Step-by-step aqueous workup flow to remove inorganic salts and acidic by-products prior to crystallization.

References

  • ChemicalBook. (2025).[1][4][5] 2-Bromo-4'-fluoroacetophenone Synthesis and Properties.[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Bromo-1-(4-fluorophenyl)ethan-1-one Compound Summary.[1]

  • Naidu, G. & Sharma, P. (2017).[1][6] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.[1] (Contextual reference for phenacyl halide impurity handling in drug synthesis). [1][7]

Troubleshooting guide for the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and efficient experimental outcome. Our approach is rooted in practical, field-proven insights and a deep understanding of the underlying chemical principles.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a two-step process. The first step involves the α-bromination of 4'-fluoroacetophenone to yield 2-bromo-4'-fluoroacetophenone. The second step is a nucleophilic substitution reaction where the bromine in 2-bromo-4'-fluoroacetophenone is displaced by an acetate group to form the final product.

While seemingly straightforward, this synthesis can present several challenges, including low yields, formation of impurities, and difficulties in product purification. This guide will address these issues in a comprehensive question-and-answer format.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Step 1: α-Bromination of 4'-Fluoroacetophenone

Question 1: My bromination reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Low conversion in the α-bromination of 4'-fluoroacetophenone is a common issue that can be attributed to several factors related to reaction conditions and reagent quality.

  • Insufficient Enol Formation: The reaction proceeds through an enol intermediate, and its formation is crucial for the reaction to occur.[1] In acid-catalyzed bromination, ensure the presence of a suitable acid catalyst like acetic acid or a small amount of HBr to facilitate enolization.[1]

  • Reaction Temperature: The reaction temperature plays a significant role. Below 80°C, the yield of bromination for acetophenone derivatives can be quite low.[2] Conversely, excessively high temperatures can lead to the formation of di-brominated side products.[2] It is recommended to maintain the reaction temperature around 90°C for optimal results.[2]

  • Inactive Brominating Agent: The quality of the brominating agent is critical. If you are using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored correctly, as it can decompose over time. For reactions with elemental bromine, ensure it has not been compromised by moisture.

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, localized high concentrations of bromine can lead to side reactions, while other parts of the mixture remain unreacted. Ensure vigorous and consistent stirring throughout the addition of the brominating agent.

Troubleshooting Workflow for Low Yield in Bromination:

Sources

Technical Support Center: Degradation Pathways of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Fluorophenyl)-2-oxoethyl acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate in their work. Understanding the stability and degradation profile of this compound is paramount for ensuring the accuracy of experimental results, the purity of synthesized molecules, and the overall integrity of your research. This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols to help you navigate the complexities of its chemistry.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common queries regarding the intrinsic stability and handling of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway is hydrolysis of the acetate ester linkage. This molecule contains an α-ketoester group, which is susceptible to cleavage in the presence of water. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The hydrolysis results in the formation of 2-(4-fluorophenyl)-2-oxoethanol and acetic acid.

Q2: What are the main degradation products I should expect to see?

A2: Under hydrolytic conditions (acidic or basic), the primary degradation products are 2-(4-fluorophenyl)-2-oxoethanol and acetic acid . Under oxidative stress (e.g., exposure to hydrogen peroxide), you may observe other minor impurities, though the specific structures would require detailed characterization. Photolytic degradation is also possible due to the presence of the aromatic ketone moiety, which can lead to radical-mediated side products.[3][4]

Q3: How do pH and temperature influence the stability of the compound?

A3: Both pH and temperature are critical factors.

  • pH: The rate of hydrolysis is significantly accelerated under both acidic and basic conditions compared to neutral pH.[1][2] Basic conditions, in particular, promote saponification, a rapid, irreversible hydrolysis of the ester.[2]

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. For optimal stability, the compound should be stored at refrigerated temperatures (2-8 °C).[5]

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an aromatic ketone structure can be sensitive to light, particularly UV radiation.[4][6] Photons can promote the ketone to an excited triplet state, which is a reactive species that can lead to a variety of degradation pathways, including photoreduction or the formation of radical species.[4][7] Therefore, it is crucial to protect the compound from light during storage and, when possible, during experimental procedures.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability and minimize degradation, store this compound in a tightly sealed, light-resistant container (e.g., amber glass vial) at refrigerated temperatures (2-8 °C).[5] For maximum protection, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative and hydrolytic degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound.

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture.

  • Possible Cause 1: Hydrolytic Degradation. The most common impurity is the hydrolysis product, 2-(4-fluorophenyl)-2-oxoethanol. This can occur if your sample, solvents, or mobile phase contain trace amounts of water, or if the pH is acidic or basic.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If using LC-MS, check for a mass corresponding to 2-(4-fluorophenyl)-2-oxoethanol (C₈H₇FO₂, MW: 170.14 g/mol ).

    • Perform a Stress Test: Intentionally degrade a small amount of your starting material by adding a drop of dilute acid (0.1 M HCl) or base (0.1 M NaOH). Analyze the resulting mixture by HPLC. If the retention time of one of the degradation peaks matches your unexpected peak, this confirms its identity as the hydrolysis product.[8]

    • Check Mobile Phase: Ensure your HPLC mobile phase is free of contaminants and that its pH is suitable for the stability of your compound. If using buffers, ensure they are freshly prepared.

    • Sample Preparation: Prepare samples for analysis immediately before injection and use dry solvents and vials to minimize exposure to moisture.

Problem: My reaction yield is consistently low when using this compound as a starting material.

  • Possible Cause 1: Purity of Starting Material. The starting material may have already partially degraded during storage, reducing the amount of active reactant.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your reaction, run a purity check on the this compound using HPLC or NMR. Compare the results to the certificate of analysis.

    • Purchase Fresh Material: If the material is old or has been stored improperly, it is best to use a fresh batch.

  • Possible Cause 2: Incompatibility with Reaction Conditions. The reaction conditions themselves may be causing the compound to degrade.

  • Troubleshooting Steps:

    • Review Reaction pH: If your reaction involves strong acids or bases, even as catalysts, they will likely hydrolyze the ester. Consider if a milder catalyst or different reaction conditions can be used.

    • Anhydrous Conditions: If your reaction is sensitive to water but does not require it, ensure all glassware is oven-dried and all solvents are anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon).

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.

Section 3: Key Experimental Protocol

To properly identify potential degradants and validate the stability-indicating nature of your analytical methods, a forced degradation study is essential.[8][9][10]

Protocol 3.1: Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish degradation pathways.[3]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter, calibrated thermometer

  • Photostability chamber, laboratory oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: 0.5 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: 0.5 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: 15% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Neutralization & Dilution: After the specified time, cool the vials to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the new peaks (degradation products).

  • Calculate the percentage of degradation. A good stability-indicating method will show a decrease in the main peak area corresponding to an increase in the degradant peak areas.

Stress Condition Typical Degradation (%) Primary Degradation Product(s)
Acid Hydrolysis (0.5M HCl, 60°C)15-30%2-(4-fluorophenyl)-2-oxoethanol
Base Hydrolysis (0.5M NaOH, RT)>90% (rapid)2-(4-fluorophenyl)-2-oxoethanol
Oxidation (15% H₂O₂, RT)5-15%Various oxidative adducts
Thermal (80°C)5-10%2-(4-fluorophenyl)-2-oxoethanol
Photolytic (ICH Q1B)10-25%Photoreduction/radical products

Note: The degradation percentages are illustrative and will vary based on the exact experimental conditions.

Section 4: Visualization of Primary Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

G cluster_main Hydrolytic Degradation Pathway Reactant This compound Prod1 2-(4-Fluorophenyl)-2-oxoethanol Reactant->Prod1 H₂O (Acid or Base Catalyzed) Prod2 Acetic Acid Reactant->Prod2 H₂O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Google Cloud.
  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Nature Communications.
  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research (IJSDR).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (2020). Green Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020). ResearchGate.
  • Chemistry of Esters. (2022). LibreTexts Chemistry.
  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic.
  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules.
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A.
  • Mechanisms. (n.d.). Memcode.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE.
  • Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. (2025). BenchChem.

Sources

Technical Support Center: Optimization & Impurity Control for 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-FP-042 Subject: Minimizing Byproduct Formation in Phenacyl Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Core Protocol: The "Golden Path" Workflow

To prevent byproducts, one must first establish a baseline protocol that minimizes thermodynamic stress on the sensitive


-halo ketone starting material.[2][3] The following protocol is optimized for kinetic control , favoring the 

substitution over competing hydrolysis or condensation pathways.
Optimized Reaction Conditions
ParameterSpecificationRationale
Substrate 2-Bromo-4'-fluoroacetophenoneBromide is a superior leaving group to chloride, allowing milder temperatures.[1][2][3][4]
Nucleophile Sodium Acetate (NaOAc)Anhydrous is critical.[1][3][4] Trihydrate (

) introduces water, driving hydrolysis.[1][3][4]
Solvent Acetonitrile (MeCN) or DMFAprotic polar solvents support

mechanisms while suppressing solvolysis.[1][3][4]
Stoichiometry 1.0 equiv Substrate : 1.2 equiv NaOAcSlight excess of acetate ensures complete conversion without driving aldol condensation.[3]
Catalyst 18-Crown-6 (1-5 mol%)Crucial for byproduct reduction. Increases effective nucleophilicity of acetate, allowing lower reaction temperatures (

C vs

C).[1][2][3][4]
Atmosphere Nitrogen/ArgonPrevents atmospheric moisture ingress.[3]
Step-by-Step Methodology
  • Preparation: Charge a flame-dried reactor with anhydrous Sodium Acetate (1.2 equiv) and Acetonitrile (10 volumes). Add 18-Crown-6 (0.05 equiv).[1][2][3][4]

  • Activation: Stir at Room Temperature (RT) for 15 minutes to solubilize a portion of the acetate.

  • Addition: Dissolve 2-Bromo-4'-fluoroacetophenone (1.0 equiv) in Acetonitrile (2 volumes) and add dropwise over 30 minutes. Note: Exotherm control is vital to prevent dimerization.[2][3]

  • Reaction: Stir at

    
    C. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every hour.
    
    • Target: >98% conversion within 4-6 hours.[1][2][3][4]

  • Workup: Filter off inorganic salts (NaBr). Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove residual salts/catalyst), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Isopropyl Alcohol (IPA) if necessary.

Troubleshooting Dashboard

Use this matrix to diagnose issues based on experimental observations.

SymptomProbable CauseCorrective Action
New Peak at ~4.8 ppm (

NMR)
Hydrolysis (Formation of

-hydroxy ketone)
CRITICAL: Your solvent or NaOAc is wet.[1][2][3][4] Switch to anhydrous reagents. Add 3Å molecular sieves to the reaction vessel.
Darkening / Tarry Residue Polymerization / Condensation Reaction temperature is too high or medium is too basic.[3] Lower temp to

C. Ensure NaOAc is not in large excess (>1.5 eq).
Incomplete Conversion (>24h) Low Nucleophilicity "Solubility mismatch."[1][3][4] The acetate salt is not dissolving.[3] Add a Phase Transfer Catalyst (TBAB or 18-Crown-6) or switch solvent to DMF.[1][2][3][4]
Yellowing of Product Free Bromine / Halogenation Light sensitivity or oxidation.[3] Wrap flask in foil. Ensure inert atmosphere.

Advanced Visualization: Reaction & Impurity Logic

The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (base/heat-driven).[2][3][4]

ReactionPathways SM Starting Material (2-Bromo-4'-fluoroacetophenone) Transition Transition State (SN2 Attack) SM->Transition + NaOAc Impurity_A IMPURITY A (Hydrolysis) 2-Hydroxy-1-(4-fluorophenyl)ethanone SM->Impurity_A + H2O (Moisture Ingress) Impurity_B IMPURITY B (Dimerization) Pyrazines / Aldol Condensates SM->Impurity_B High Temp / Excess Base Reagents Reagents: NaOAc + MeCN (Anhydrous) Product TARGET PRODUCT 2-(4-Fluorophenyl)-2-oxoethyl acetate Transition->Product Kinetic Control (Dry, <40°C, PTC)

Caption: Kinetic competition diagram showing the target pathway (Green) vs. moisture-induced and thermal degradation pathways (Red).[1][2][3][4]

Technical FAQs: Deep Dive into Mechanisms

Q1: Why is the "Alpha-Hydroxy" impurity forming despite using fresh solvent?

Diagnosis: The culprit is often the Sodium Acetate , not the solvent.[2][3] Mechanism: Sodium Acetate is hygroscopic.[3] If you use the trihydrate form (


) or "dried" salt that has been exposed to air, you introduce 3 molar equivalents of water for every mole of nucleophile.[3]
Reaction: 


Solution: Fuse your Sodium Acetate (melt it at

C) or dry it under high vacuum at

C for 4 hours before use. Alternatively, use Potassium Acetate, which is often easier to dry.[1][2][3][4]
Q2: Can I use DMF to speed up the reaction?

Analysis: Yes, but with a caveat. Pros: NaOAc is more soluble in DMF than MeCN, significantly increasing the reaction rate (


).[1][3][4]
Cons:  DMF is difficult to remove completely.[3] Residual DMF can decompose upon heating during distillation to form dimethylamine, which can react with your ketone to form enamines or Schiff bases.[1][3][4]
Recommendation:  If using DMF, perform a very thorough aqueous workup (wash x3 with water) to remove it before concentrating the organic phase.[3][4]
Q3: My product has a persistent yellow color. Is it pure?

Diagnosis: Likely trace amounts of free bromine (


) or conjugated oligomers.[1][3][4]
Mechanism:  Phenacyl bromides are light-sensitive.[1][2][3][4] Photolytic cleavage of the 

bond generates radicals that recombine to form colored species.[1][2][3] Remediation:
  • Prevention: Wrap the reaction vessel in aluminum foil.

  • Purification: Wash the organic layer with a 5% Sodium Thiosulfate (

    
    ) solution during workup.[3] This reduces colored oxidants back to colorless bromide salts.[3]
    

References & Authoritative Grounding

  • General Reactivity of Phenacyl Bromides:

    • Mechanism of SN2 displacement in alpha-halo ketones.[1][2][3][4]

    • Source: Organic Syntheses, Coll.[1][3][4] Vol. 2, p. 480.[1][2][3][4]

    • [1][2][3][4]

  • Solubility Data for Optimization:

    • Solubility of Sodium Acetate in Binary Mixtures (Acetonitrile/Water).[1][4][5][6][7]

    • Source: Journal of Chemical & Engineering Data (ACS Publications).[1][3][4]

    • [1][2][3][4]

  • Specific Synthesis of Fluorinated Derivatives:

    • Synthesis of 2-(4-fluorophenyl) derivatives as intermediates for p38 MAP kinase inhibitors.

    • Source: Indian Academy of Sciences / Journal of Chemical Sciences.[2]

    • [1][2][3][4]

  • Impurity Profiling:

    • Identification of impurities in phenacyl bromide derivatives (Hydrolysis and Dimerization).

    • Source: ResearchGate / Org.[1][3] Commun.

Sources

Effect of temperature on the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate

  • Ticket ID: CHEMSUP-2025-FPA[1]

  • Subject: Optimization of Thermal Parameters for 4-Fluorophenacyl Acetate Synthesis

  • Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Core Technical Analysis: The Thermal "Goldilocks Zone"

The synthesis of This compound (also known as 4-Fluorophenacyl acetate ) is typically achieved via the nucleophilic substitution (


) of 2-bromo-1-(4-fluorophenyl)ethan-1-one  (4-Fluorophenacyl bromide) with an acetate source (Sodium Acetate or Potassium Acetate).[1][2]

Temperature is the critical variable governing the competition between product formation and the degradation of the thermally sensitive


-bromo ketone precursor.[1][2]
Thermal Impact Profile
Temperature ZoneReaction KineticsRisk ProfileOutcome
Sub-Optimal (< 25°C) Sluggish. The activation energy barrier for the displacement of the bulky bromide by acetate is not sufficiently overcome.[1]Solubility Issues. NaOAc is poorly soluble in organic solvents (MeCN, Acetone) at low temps, leading to heterogeneous mixtures.[2]Incomplete Conversion. High recovery of starting material; low yield.[1]
Optimal (60°C - 80°C) Ideal. Matches the reflux temperature of common solvents (Ethanol, Acetonitrile).[2]Controlled. Sufficient energy to dissolve salts and drive the

mechanism without triggering radical decomposition.[1][2]
High Yield (>85%). Clean conversion with minimal byproduct formation.[1][2]
Critical (> 100°C) Aggressive. Rapid consumption of starting material.[2]Degradation. The

-bromo ketone is a lachrymator and thermally unstable.[1] High heat promotes polymerization and tar formation (darkening).[2]
Low Purity. Formation of "tars," elimination products, and colored impurities.[2]

Visualized Reaction Pathways

The following diagram illustrates the reaction workflow and the specific thermal checkpoints where failure modes occur.

ReactionPathway Start 4-Fluorophenacyl Bromide + Sodium Acetate Solvent Solvent Choice (EtOH or MeCN) Start->Solvent TempCheck Temperature Control Solvent->TempCheck TempCheck->Start <25°C (Stalled) Product 4-Fluorophenacyl Acetate (Target) TempCheck->Product 60-80°C (Reflux) Byproduct1 Polymerized Tars (Dark Brown) TempCheck->Byproduct1 >100°C (Overheating) Byproduct2 Hydrolysis Product (Alcohol) TempCheck->Byproduct2 Moisture Present (Any Temp)

Figure 1: Reaction pathway showing thermal checkpoints and potential divergence into byproducts.

Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turned dark brown/black after 30 minutes. What happened?

  • Diagnosis: Thermal Degradation.[1]

  • Root Cause: You likely exceeded the thermal stability limit of the 4-fluorophenacyl bromide.[1] This precursor is sensitive to heat and light.[1][2]

  • Solution:

    • Lower the bath temperature to 60-70°C .

    • Ensure you are not heating the flask before adding the solvent.[1][2]

    • Wrap the flask in foil to exclude light, which can accelerate radical decomposition of the bromide.[1][2]

Q2: I am seeing a new spot on TLC that is more polar than the product. Is it temperature-related?

  • Diagnosis: Hydrolysis (Formation of 2-hydroxy-1-(4-fluorophenyl)ethanone).[1][2]

  • Root Cause: While temperature accelerates this, the primary culprit is water .[2] If you used Sodium Acetate Trihydrate (

    
    ) at reflux temperatures, the released crystal water hydrolyzed the bromide.[2]
    
  • Solution:

    • Use Anhydrous Sodium Acetate (fused).[1][2]

    • Dry your solvent (Ethanol or Acetonitrile) over molecular sieves before use.[1][2]

Q3: The reaction is stuck at 50% conversion after 24 hours at Room Temperature.

  • Diagnosis: Kinetic Stall.[1]

  • Root Cause: The

    
     reaction of phenacyl halides with acetate is endergonic enough that room temperature provides insufficient activation energy, especially given the poor solubility of the acetate salt.[1][2]
    
  • Solution:

    • Increase temperature to Reflux (approx. 78°C for EtOH) .

    • Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAI ) if you must run at lower temperatures, though reflux is cleaner.[1][2]

Validated Experimental Protocol

Method: Nucleophilic Substitution in Acetonitrile Target Scale: 10 mmol[1]

Reagents:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (2.17 g, 10 mmol)[1][2]

  • Sodium Acetate, Anhydrous (1.23 g, 15 mmol) [1.5 equiv][2]

  • Acetonitrile (30 mL) [Dry]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the Sodium Acetate and Acetonitrile .[1][2] Stir for 5 minutes at room temperature. Note: The salt will not fully dissolve.[1][2]

  • Addition: Add the 2-Bromo-1-(4-fluorophenyl)ethan-1-one in one portion.

  • Thermal Activation: Place the flask in a pre-heated oil bath set to 80°C .

  • Reaction: Reflux gently for 60–90 minutes .

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane).[2] The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to Room Temperature.

    • Filter off the inorganic salts (NaBr and excess NaOAc).[2]

    • Evaporate the solvent under reduced pressure.[1][2][3][4][5]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove trace salts.[2]

  • Purification: Recrystallize from Ethanol/Water (if solid) or purify via silica column if oil.[1][2]

    • Expected Yield: 85-92%[1][2]

    • Appearance: White to off-white crystalline solid.[1]

Troubleshooting Logic Flow

Use this decision tree to resolve yield issues immediately.

Troubleshooting Issue Start: Low Yield or Impurity CheckColor Is the mixture dark/black? Issue->CheckColor CheckSM Is Starting Material present? CheckColor->CheckSM No (Color is pale) ReduceTemp Action: Reduce Temp to <80°C Check Inert Atmosphere CheckColor->ReduceTemp Yes (Degradation) IncreaseTemp Action: Increase to Reflux Check Stirring CheckSM->IncreaseTemp Yes (Incomplete Rxn) CheckWater Action: Use Anhydrous Reagents CheckSM->CheckWater No (New Spots on TLC)

Figure 2: Logical troubleshooting flow for temperature-dependent failure modes.

References

  • Specific Preparation of Phenacyl Acetate

    • Source: PrepChem.[1][2] "Preparation of Phenacyl Acetate."

    • URL:[Link][2]

    • Relevance: Establishes the baseline protocol of refluxing phenacyl bromide with acet
  • Precursor Properties (4-Fluorophenacyl Bromide)

    • Source: PubChem. "2-Bromo-1-(4-fluorophenyl)ethan-1-one."[1][2][6]

    • URL:[Link][2]

    • Relevance: Provides physical property data (Melting Point: 47-49°C) confirming thermal sensitivity.
  • General Kinetics of Phenacyl Halide Substitution

    • Source: Organic Syntheses, Coll.[2][3] Vol. 9, p. 559 (1998).[2] "General methods for

      
      -acetoxylation."
      
    • URL:[Link][2]

    • Relevance: Validates the mechanism and the requirement for polar aprotic or protic solvents

Sources

Technical Support Center: Catalytic Optimization for 2-(4-Fluorophenyl)-2-oxoethyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-OPT-4F-PA[1]

Executive Summary

This guide addresses the catalytic optimization of 2-(4-fluorophenyl)-2-oxoethyl acetate (also known as 4-fluorophenacyl acetate).[1] This compound is a critical intermediate in the synthesis of statins (e.g., Atorvastatin). The standard synthesis involves the nucleophilic substitution of 2-bromo-4'-fluoroacetophenone with an acetate source.[1]

While the reaction appears simple (


), scale-up frequently encounters stalling kinetics, hydrolysis byproducts, and poor phase transfer.[1] This guide focuses on selecting the correct Phase Transfer Catalyst (PTC)  and Nucleophilic Activator  to resolve these bottlenecks.

Module 1: Catalyst Selection Engine

The Core Challenge: Phase Incompatibility

The reaction involves an organic electrophile (2-bromo-4'-fluoroacetophenone) and an inorganic nucleophile (Sodium/Potassium Acetate).[1] These reagents are mutually insoluble in most industrial solvents.

  • Without Catalyst: Reaction is restricted to the interface, leading to slow kinetics and high thermal degradation.

  • With Catalyst: The catalyst acts as a shuttle, transporting the acetate anion into the organic phase or activating the electrophile.

Selector: Which Catalyst System Fits Your Process?
Process ConstraintRecommended Catalyst SystemMechanism of Action
Solid-Liquid (Anhydrous) (e.g., NaOAc solid in Acetone/MeCN)18-Crown-6 (if using KOAc)TBAI (if using NaOAc)Crown Ether: Complexation of cation (

), liberating "naked" acetate.TBAI: Surface etching and solubilization.[1]
Liquid-Liquid (Biphasic) (e.g., Toluene + Aqueous NaOAc)Aliquat 336 or TBAB Interfacial Transfer: Quaternary ammonium cation pairs with acetate, dragging it into the organic layer.[1]
High Reactivity Required (Slow kinetics observed)NaI (10 mol%) + TBAI Finkelstein Activation: In situ conversion of alkyl bromide to highly reactive alkyl iodide.[1]
Visualizing the Mechanism

The following diagram illustrates the "Starks' Extraction Mechanism" specifically for this synthesis using a Quaternary Ammonium catalyst (


).

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase (Toluene/MeCN) NaOAc Na+  -OAc (Source Reagent) Q_OAc_aq Q+  -OAc (Active Species) NaOAc->Q_OAc_aq Ion Exchange Substrate 2-Bromo-4'-fluoroacetophenone (Electrophile) NaX Na+  X- (Waste Salt) Q_X_aq Q+  X- (Inactive Catalyst) Q_X_aq->NaX Q_OAc_org Q+  -OAc (Shuttle) Q_OAc_aq->Q_OAc_org Phase Transfer Product This compound (Target) Substrate->Product Q_Br_org Q+  Br- (Leaving Group Pair) Product->Q_Br_org Release Q_OAc_org->Product SN2 Attack Q_Br_org->Q_X_aq Regeneration

Figure 1: Phase Transfer Catalysis cycle.[1][2] The Quaternary Ammonium (


) shuttles the Acetate ion (

) into the organic phase to react with the phenacyl bromide.[1]

Module 2: Troubleshooting & Optimization

Issue 1: Reaction Stalls at 60-70% Conversion

Diagnosis: Catalyst Poisoning or "Hofmann Elimination."[1] In biphasic systems, the leaving group (Bromide) is lipophilic. As the reaction progresses, the concentration of


 in the organic phase increases. Since Bromide pairs more tightly with the catalyst than Acetate does, the catalyst becomes "poisoned" and stops shuttling Acetate.

Corrective Action:

  • Switch Anion: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The Bisulfate anion is highly hydrophilic and will not compete with Acetate for the catalyst.

  • Increase Dilution: Increase the aqueous volume to keep the inorganic Bromide salt dissolved in the water phase, pulling it away from the catalyst.

Issue 2: High Levels of 2-Hydroxy-4'-fluoroacetophenone

Diagnosis: Hydrolysis. The 2-bromo-4'-fluoroacetophenone is sensitive to moisture, especially under basic conditions (Acetate is a weak base).[1] If the reaction is too slow or the system is too wet, hydroxide ions (from water dissociation) compete with acetate.

Corrective Action:

  • Water Control: If using a solid-liquid system (e.g., Acetone/NaOAc), ensure the solvent is dry (<0.1% water).[1]

  • Buffer pH: Add a small amount of Acetic Acid (1-2%) to the reaction mixture. This buffers the system, suppressing the formation of free

    
     without inhibiting the nucleophilicity of the acetate.
    
Issue 3: Slow Kinetics (Reaction takes >12 hours)

Diagnosis: Poor Nucleophilicity.[1] Acetate is a moderate nucleophile. The C-Br bond in the phenacyl system is activated by the carbonyl, but the 4-Fluoro group exerts an electronic effect that can modulate reactivity.[1]

Corrective Action:

  • The "Finkelstein" Boost: Add 10 mol% Sodium Iodide (NaI) .

    • Mechanism:[3][4][5][6][7] NaI reacts rapidly with the starting Bromide to form the Iodide intermediate (2-iodo-4'-fluoroacetophenone).[1] The C-I bond is much weaker and the Iodide is a better leaving group, allowing the Acetate to displace it 10-100x faster.

Module 3: Validated Experimental Protocol

Protocol ID: SOP-4F-PA-02 Method: Solid-Liquid PTC with Iodide Activation Scale: 10 mmol (Adaptable)[1]

Reagents
  • Substrate: 2-Bromo-4'-fluoroacetophenone (2.17 g, 10 mmol)

  • Reagent: Sodium Acetate Anhydrous (1.23 g, 15 mmol, 1.5 eq)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol, 5 mol%)[1]

  • Activator: Sodium Iodide (NaI) (0.15 g, 1.0 mmol, 10 mol%)[1]

  • Solvent: Acetonitrile (MeCN) (20 mL) or Acetone (Reagent Grade)

Step-by-Step Workflow
  • Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Acetate , TBAB , and NaI .

  • Solvate: Add Acetonitrile . Stir vigorously for 5 minutes to create a fine suspension.

  • Initiate: Add 2-Bromo-4'-fluoroacetophenone in one portion.

  • Reaction: Heat to Reflux (80°C) .

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1).[1] The starting bromide (

      
      ) should disappear, replaced by the ester (
      
      
      
      ) within 2-3 hours.[1]
    • Note: Without NaI, this step may take 6-8 hours.[1]

  • Workup:

    • Cool to room temperature.[8]

    • Filter off the inorganic salts (NaBr, NaCl).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 10 mL) to remove residual catalysts.[1]

  • Isolation: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from Ethanol/Water if high purity (>99%) is required for Atorvastatin synthesis.[1]
    

Module 4: Decision Tree for Troubleshooting

Use this logic flow to resolve deviations in your experiment.

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Slow_Rate Slow Conversion (>10 hrs) Issue_Type->Slow_Rate Impurity High Impurity (Hydrolysis) Issue_Type->Impurity Check_Cat Using Iodide? Slow_Rate->Check_Cat Check_Water Water Content? Impurity->Check_Water Add_NaI Solution: Add 10 mol% NaI Check_Cat->Add_NaI No Check_Stir Stirring Rate? Check_Cat->Check_Stir Yes Increase_RPM Solution: Increase RPM (Mass Transfer Ltd) Check_Stir->Increase_RPM Low Dry_Solvent Solution: Dry Solvent or Add Acetic Acid Buffer Check_Water->Dry_Solvent High

Figure 2: Troubleshooting logic for catalytic synthesis of 4-fluorophenacyl acetate.

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[9] Link[1]

  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1][10] Organic Communications. Link

  • Wakeham, R. J., et al. (2013).[5] Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions.[5] Organic Letters. Link[1]

  • Srinivasan, K., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[1][7] MDPI Crystals. Link[1]

Sources

Validation & Comparative

Characterization of 2-(4-Fluorophenyl)-2-oxoethyl acetate using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Profiling: 2-(4-Fluorophenyl)-2-oxoethyl Acetate vs. Halogenated Analogs via NMR and MS

Introduction

This compound (also known as 4-Fluorophenacyl acetate) represents a critical intermediate in the synthesis of fluorinated bioactive scaffolds. In drug discovery, the incorporation of fluorine is a strategic maneuver to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the characterization of this specific


-acetoxy ketone presents unique analytical advantages—and challenges—when compared to its non-fluorinated (H) or chlorinated (Cl) analogs.

This guide provides a rigorous technical comparison of the NMR and Mass Spectrometry (MS) profiles of this compound. It is designed for medicinal chemists requiring precise structural validation protocols that distinguish this compound from metabolic byproducts or synthetic impurities.

Part 1: Synthesis & Purity (The Setup)

To ensure the validity of the spectral data discussed below, the compound is typically synthesized via nucleophilic substitution. This context is vital for understanding potential impurities (e.g., unreacted


-bromo ketone) that must be resolved in the spectra.

Standard Protocol:

  • Starting Material: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

  • Reagent: Sodium Acetate (1.2 eq) in DMF or Acetonitrile.

  • Condition: Stir at RT for 4–6 hours.

  • Workup: Aqueous extraction (EtOAc/Water) followed by crystallization from EtOH/Hexane.

SynthesisWorkflow Start 2-Bromo-4'-fluoroacetophenone Reaction Nucleophilic Substitution (SN2) Start->Reaction + Reagent Reagent NaOAc / DMF Reagent->Reaction Workup Aq. Extraction (Removal of NaBr) Reaction->Workup Product 4-Fluorophenacyl Acetate (Target) Workup->Product Crystallization

Figure 1: Synthetic pathway for the generation of the analytical standard.

Part 2: NMR Characterization (The Core - Part A)

The primary advantage of the fluorinated analog over the hydrogen (phenacyl acetate) or chlorine (4-chlorophenacyl acetate) variants is the utility of


F NMR . This provides a background-free channel for quantification in crude reaction mixtures.
Proton ( H) NMR Profiling

The fluorine atom at the para position exerts a strong inductive effect (


) and a resonance effect (

), creating a distinct splitting pattern in the aromatic region.

Comparative Chemical Shifts (in CDCl


): 
MoietyProton Type4-H (Standard)4-F (Target)4-Cl (Analog)Multiplicity (4-F)
Aromatic Ortho to C=O7.95 ppm8.00 – 8.05 ppm 7.90 ppmdd (

Hz)
Aromatic Meta to C=O7.48 ppm7.10 – 7.18 ppm 7.45 ppmdd (

Hz)
Methylene

5.35 ppm5.32 ppm 5.30 ppmSinglet
Acetate

2.22 ppm2.22 ppm 2.22 ppmSinglet

Expert Insight: The diagnostic "fingerprint" for the 4-F analog is the roofing effect and complex splitting of the aromatic protons. Unlike the 4-Cl analog, which shows a clean AA'BB' system (appearing as two doublets), the 4-F analog exhibits additional splitting due to


F-

H coupling.
  • Ortho protons: Split by meta-proton (

    
    ) and para-fluorine (
    
    
    
    ).
  • Meta protons: Split by ortho-proton (

    
    ) and ipso-fluorine (
    
    
    
    ).
Fluorine ( F) NMR

This is the self-validating pillar of the characterization.

  • Chemical Shift:

    
     -105.0 to -108.0 ppm (relative to CFCl
    
    
    
    ).
  • Multiplicity: Triplet of triplets (tt) if high-resolution; often appears as a multiplet due to coupling with ortho/meta protons.

  • Advantage: Unlike the 4-Cl analog (which is NMR silent regarding the halogen), the

    
    F signal allows for qNMR  (quantitative NMR) determination of purity without interference from non-fluorinated solvents or impurities.
    

Part 3: Mass Spectrometry (The Core - Part B)

Mass spectrometry offers the definitive confirmation of the halogen identity through isotope patterns and fragmentation pathways.

Isotope Pattern Analysis
  • 4-F Analog (Target): Fluorine is monoisotopic (

    
    F = 100%). The molecular ion (
    
    
    
    ) will show a clean peak with only expected
    
    
    C satellite contributions.
  • 4-Cl Analog: Chlorine exists as

    
    Cl and 
    
    
    
    Cl (3:1 ratio). The spectrum will show characteristic
    
    
    and
    
    
    peaks.
  • Comparison: The 4-F spectra are "cleaner" and yield higher sensitivity in Total Ion Current (TIC) because the signal is not split between isotopes.

Fragmentation Pathway (EI/ESI)

The ester linkage is the primary site of lability.

  • Molecular Ion (M+): m/z 196

  • Base Peak (typically): m/z 123 (4-Fluorobenzoyl cation,

    
    )
    
  • Secondary Fragment: m/z 95 (4-Fluorophenyl cation,

    
    )
    

MSFragmentation Parent Molecular Ion (M+) m/z 196 Path1 Loss of Acetate Radical (-•OAc) Parent->Path1 Acylium Acylium Ion (Base Peak) m/z 123 Path1->Acylium Alpha Cleavage Path2 Loss of CO Acylium->Path2 Aryl 4-Fluorophenyl Cation m/z 95 Path2->Aryl

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Part 4: Performance Comparison Guide

Why choose the Fluorinated analog for mechanistic studies?

Feature4-F Analog (Target)4-Cl Analog4-H (Unsubstituted)
Metabolic Stability High (F blocks para-oxidation)ModerateLow (susceptible to hydroxylation)
NMR Tracer Excellent (

F is distinct)
NoneNone
MS Sensitivity High (Monoisotopic)Moderate (Split signal)High
Lipophilicity IncreasedHighModerate

Recommendation: For metabolic tracking or mechanistic studies where the fate of the aromatic ring must be monitored, the 4-Fluorophenacyl acetate is the superior choice. The


F NMR signal acts as an indestructible tag, allowing researchers to quantify the compound even in complex biological matrices (e.g., plasma or cell lysate) where 

H NMR would be too crowded.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Bromo-4'-fluoroacetophenone & Phenacyl Acetate Derivatives. SDBS No. 4521 & Analogues. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text on Halogen coupling constants).
  • PubChem. (2024). Compound Summary: 4'-Fluoroacetophenone Derivatives.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F chemical shift ranges and coupling constants).

Sources

A Comparative Stability Analysis of Fluorinated vs. Non-Fluorinated Oxoethyl Acetates: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic chemical modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Ester functionalities are frequently incorporated into drug molecules, often serving as prodrug moieties to enhance bioavailability, solubility, or tissue targeting. Upon administration, these esters are designed to be cleaved by endogenous esterases or chemical hydrolysis to release the active parent drug. The stability of this ester bond is therefore a critical design parameter that dictates the drug's release kinetics, efficacy, and overall therapeutic index.

Fluorination has emerged as a powerful and widely adopted strategy in medicinal chemistry to fine-tune molecular properties.[1][2] The introduction of fluorine can profoundly alter a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4] However, when applied to ester-containing compounds, fluorination presents a fascinating dichotomy. While it is renowned for blocking metabolic soft spots, its impact on the chemical stability of the ester bond itself is less intuitive and requires careful consideration.

This guide provides a comparative stability analysis of fluorinated versus non-fluorinated esters, using substituted ethyl acetates as a model system. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for assessing both chemical and metabolic stability. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate fluorinated ester-based therapeutics.

The Duality of Fluorine's Influence on Ester Stability

The effect of fluorine on the stability of an adjacent ester group is a tale of two competing phenomena: enhanced susceptibility to chemical hydrolysis and increased resistance to oxidative metabolism. This duality stems from the unique electronic properties of the fluorine atom and the exceptional strength of the carbon-fluorine (C-F) bond.

Electronic Effects and Chemical (Hydrolytic) Stability

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). When fluorine atoms are placed on the alcohol-derived portion of an ester (the ethyl group in our model), this effect propagates to the ester linkage. The electron density is pulled away from the ester's carbonyl carbon, significantly increasing its electrophilicity.[5] This heightened positive character makes the carbonyl carbon a more attractive target for nucleophiles, such as water.

Consequently, fluorination of the ethyl group dramatically decreases the ester's resistance to hydrolytic cleavage.[6][7] The reaction is accelerated because the rate-limiting step in ester hydrolysis—the nucleophilic attack on the carbonyl carbon—is electronically favored.

G start Start prep_stock 1. Prepare 10 mM Stock Solution of Ester in Acetonitrile start->prep_stock prep_buffers 2. Prepare Aqueous Buffers (e.g., pH 5.0, 7.4, 9.0) prep_stock->prep_buffers incubate 3. Dilute Stock to 100 µM in each Buffer and Incubate at 37°C prep_buffers->incubate sampling 4. Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) incubate->sampling quench 5. Quench Reaction (e.g., add Acetonitrile with Internal Standard) sampling->quench analyze 6. Analyze by LC-MS/MS Quantify Remaining Parent Ester quench->analyze plot 7. Plot ln(% Remaining) vs. Time analyze->plot calculate 8. Calculate Rate Constant (k) and Half-Life (t½ = 0.693/k) plot->calculate end End calculate->end

Figure 2. Experimental Workflow for a Hydrolytic Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the fluorinated and non-fluorinated esters in a water-miscible organic solvent like acetonitrile or DMSO.

    • Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 7.4 phosphate-buffered saline) and potentially others to assess pH-dependent effects. [8]Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

    • Quenching Solution: Prepare a quenching solution, typically acetonitrile containing an internal standard for analytical normalization.

  • Incubation:

    • In separate vials for each compound and pH condition, add the required volume of buffer and pre-warm to a constant temperature, typically 37°C. [8] * Initiate the reaction by adding a small volume of the test compound stock solution to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction.

    • Mix thoroughly and immediately withdraw the first sample (t=0).

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing a fixed volume of the cold quenching solution. This stops the hydrolysis reaction and precipitates any proteins. [9]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of the remaining parent ester. [10]

  • Data Analysis:

    • For each time point, calculate the percentage of the parent ester remaining relative to the t=0 sample.

    • Plot the natural logarithm of the percentage of ester remaining versus time.

    • The slope of the resulting line is the negative of the first-order rate constant (-k).

    • Calculate the hydrolysis half-life (t½) using the equation: t½ = 0.693 / k . [9]

Quantitative Comparison: Metabolic Stability

Assessing metabolic stability typically involves incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. [11][12]The goal is to measure the rate of disappearance of the parent compound over time.

Conceptual Data Table for a Microsomal Stability Assay:

CompoundSite of FluorinationExpected % Remaining after 60 min (with NADPH)Expected Half-Life (t½)Rationale
Non-Fluorinated EsterN/A< 20%ShortSusceptible to oxidative metabolism at the ethyl group.
Fluorinated EsterEthyl Group> 80%LongC-F bond blocks CYP-mediated hydroxylation. [1][13]

Experimental Protocol: Assessing In Vitro Metabolic Stability

The liver microsomal stability assay is a cornerstone of preclinical drug discovery for evaluating susceptibility to Phase I metabolism. [14]

G start Start prep_reagents 1. Prepare Reagents: - Test Compound (1 µM final) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor Solution - Phosphate Buffer (pH 7.4) start->prep_reagents pre_incubate 2. Pre-incubate Microsomes and Test Compound at 37°C prep_reagents->pre_incubate initiate 3. Initiate Reaction by adding NADPH Solution pre_incubate->initiate sampling 4. Withdraw & Quench Aliquots at Time Points (t=0, 5, 15, 30, 60 min) using cold Acetonitrile + IS initiate->sampling controls Controls: - No NADPH (non-oxidative degradation) - No Microsomes (chemical stability) initiate->controls Run in Parallel analyze 5. Centrifuge and Analyze Supernatant by LC-MS/MS sampling->analyze calculate 6. Calculate t½ and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Figure 3. Workflow for an In Vitro Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare working solutions of the test compounds in buffer. The final concentration in the incubation is typically 1 µM. [12] * Liver Microsomes: Use pooled human or animal liver microsomes. Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer (pH 7.4). [11] * Cofactor: Prepare a concentrated solution of NADPH in buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the buffer, microsomal suspension, and test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH solution. The t=0 sample is typically taken immediately before or after this addition and quenched instantly.

  • Controls (Essential for Data Interpretation):

    • -NADPH Control: Run a parallel incubation without adding the NADPH cofactor. Any degradation observed here is due to non-CYP enzymes (like esterases) or chemical instability.

    • -Microsome Control: Run an incubation with the test compound in buffer with NADPH but without microsomes to assess inherent chemical stability under the assay conditions.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding them to a multiple volume of cold acetonitrile containing an internal standard. [14]

  • Sample Analysis and Data Processing:

    • Process and analyze the samples via LC-MS/MS as described in the hydrolytic stability protocol.

    • Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Implications for Drug Design and Development

The contrasting effects of fluorination on ester stability provide a powerful, if complex, tool for medicinal chemists.

  • For Prodrug Design: If the goal is to create a prodrug that is rapidly converted to its active form, fluorinating the ester's alcohol moiety can be an effective strategy. A trifluoroethyl ester, for instance, could be designed to release its payload quickly upon entering systemic circulation due to its high susceptibility to chemical and enzymatic hydrolysis. [6]

  • For Enhancing Metabolic Stability: If the ester itself is part of the core pharmacophore and is susceptible to oxidative metabolism, fluorination can be used to block the metabolic soft spot. This will increase the compound's half-life and bioavailability, but at the potential cost of making the ester bond more labile to hydrolysis. [1][15] The key is to achieve the right balance. The optimal design depends entirely on the therapeutic goal. A careful, empirical evaluation using the protocols outlined above is non-negotiable for any fluorinated ester candidate. Understanding this stability trade-off is crucial for mitigating risks and advancing compounds with the desired pharmacokinetic profile.

Conclusion

The incorporation of fluorine into oxoethyl acetates and other ester-containing molecules has a profound and dualistic impact on their stability. Fluorination dramatically decreases chemical stability towards hydrolysis by increasing the electrophilicity of the carbonyl carbon. Conversely, it significantly increases metabolic stability by fortifying C-H bonds against enzymatic oxidation. This guide provides the foundational principles, comparative data, and validated experimental workflows necessary for drug development professionals to navigate this chemical dichotomy. By leveraging this knowledge, researchers can rationally employ fluorination as a strategic tool to precisely modulate the stability of ester-containing drugs, ultimately leading to safer and more effective therapeutics.

References

  • Moir, M., et al. (2017). The role of fluorine in medicinal chemistry. Medicinal Chemistry Research. [Link]

  • Ina, et al. (2026). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. [Link]

  • Ina, et al. (2026). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Uchimaru, T. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Gouverneur, V., & Gandelman, M. (Eds.). (2019). The Chemistry of Organofluorine Compounds. Wiley-VCH. [Link]

  • Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • Hopkinson, A. C., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Berque-Bestel, I., et al. (2013). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC. [Link]

  • Ma, J.-A., & Cahard, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Zhang, Y., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. PMC. [Link]

  • Washington, J. W., & Jenkins, T. M. (2025). pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology. [Link]

  • O'Hagan, D. (2019). Organofluorine Chemistry Reviews. ResearchGate. [Link]

  • MDPI. (2024). Special Issue: Research Advances in Organofluorine Chemistry. Molecules. [Link]

  • Miller, W. T. (1962). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. [Link]

  • Opte-ADME. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Opte-ADME. [Link]

  • Hopkinson, A. C., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. [Link]

  • Faurote, P. D., et al. (1956). Partially Fluorinated Esters and Ethers as Temperature-Stable Liquids. Industrial & Engineering Chemistry. [Link]

  • Flores, M., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [Link]

  • Urbańska, M., et al. (2023). Fluorinated esters with a very broad temperature range of the antiferroelectric phase. Liquid Crystals. [Link]

  • MDPI. (n.d.). Special Issue: Insights for Organofluorine Chemistry. Molecules. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 5: Ester Hydrolysis. UCSC Chemistry. [Link]

  • Washington, J. W., & Jenkins, T. M. (2025). Modeling the hydrolysis of perfluorinated compounds. ResearchGate. [Link]

  • Boyde, S. (2002). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. [Link]

  • Basset, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • S.N.R. Sons College. (n.d.). Kinetics of Acid Hydrolysis of an Ester. SNR Sons College. [Link]

  • Weinstain, R., et al. (2013). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • Islamoglu, T., et al. (2020). A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. Dalton Transactions. [Link]

  • Wuest, F. R., & Berndt, M. (2006). A comparative study of N.C.A. fluorine-18 labeling of proteins via acylation and photochemical conjugation. Applied Radiation and Isotopes. [Link]

  • Lin, H. Y., et al. (2008). Stability of caffeic acid phenethyl ester and its fluorinated derivative in rat plasma. Biomedical Chromatography. [Link]

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The Positional Isomerism of Fluorine in Drug Design: A Comparative Guide to Ortho, Meta, and Para Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Placement of a Single Atom

In the intricate world of medicinal chemistry, the substitution of a hydrogen atom with fluorine has become a cornerstone strategy for optimizing drug candidates.[1] This seemingly minor alteration can profoundly influence a molecule's biological profile, enhancing properties such as metabolic stability, membrane permeability, and target binding affinity.[1][2] However, the true power of fluorination lies not just in its presence, but in its precise placement. The biological consequences of positioning a fluorine atom at the ortho, meta, or para position of an aromatic ring are often distinct and can be the deciding factor in a drug's success or failure.

This guide provides a comprehensive comparison of the biological effects of ortho, meta, and para fluorinated analogs. We will delve into the mechanistic underpinnings of these differences, supported by experimental data, and provide detailed protocols for researchers to evaluate these effects in their own drug discovery programs.

I. Metabolic Stability: Directing the Fate of a Drug

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability, thereby increasing their half-life and bioavailability. The position of the fluorine atom can significantly influence how a molecule is metabolized, primarily by enzymes of the cytochrome P450 (CYP) superfamily.[3]

The "Blocking" Effect of Para-Fluorination

The para position of an aromatic ring is often susceptible to oxidative metabolism. Placing a fluorine atom at this position can effectively "block" this metabolic pathway due to the strength of the C-F bond, forcing metabolism to occur at other sites or slowing it down altogether.[4]

A Case Study: Ortho-, Meta-, and Para-Fluorofentanyl

A compelling example of the positional effects of fluorine on metabolism is seen in the fluorinated analogs of fentanyl. A study investigating the in vitro metabolism of ortho-, meta-, and para-fluorofentanyl using human hepatocytes revealed distinct metabolic profiles.[5][6][7] While all three isomers underwent N-dealkylation to form norfluorofentanyl as a major metabolite, the extent and nature of other metabolic transformations varied.[5][6][7]

For instance, the study identified 14 different metabolites for each isomer, including various hydroxylated metabolites, an N-oxide, dihydrodiol metabolites, and a hydroxymethoxy metabolite.[5][6][7] The relative abundance of these metabolites differed between the ortho, meta, and para analogs, highlighting the influence of fluorine's position on the accessibility of different sites to metabolic enzymes.[5][6]

Table 1: Comparison of Metabolic Pathways for Fluorofentanyl Isomers [5][6][7]

MetaboliteOrtho-FluorofentanylMeta-FluorofentanylPara-Fluorofentanyl
NorfluorofentanylMajorMajorMajor
Hydroxylated MetabolitesPresentPresentPresent
N-oxidePresentPresentPresent
Dihydrodiol MetabolitesPresentPresentPresent
Hydroxymethoxy MetabolitePresentPresentPresent

This table summarizes the types of metabolites observed. The relative quantities of each metabolite varied depending on the isomer.

Causality Behind the Differences

The observed differences in metabolism can be attributed to a combination of steric and electronic effects. The fluorine atom, depending on its position, can:

  • Sterically hinder the approach of metabolizing enzymes to adjacent sites. This is often more pronounced with the ortho isomer.

  • Alter the electron density of the aromatic ring, making certain positions more or less susceptible to oxidative attack. The strong electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack by CYP enzymes.

II. Lipophilicity and Membrane Permeability: The Gateway to the Cell

A drug's ability to cross biological membranes is intrinsically linked to its lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP). Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] However, the position of the fluorine atom can modulate this effect.

Positional Influence on Lipophilicity

While a universal rule is difficult to establish, trends have been observed:

  • Para-fluorination often leads to a predictable increase in lipophilicity.[4]

  • Ortho- and meta-fluorination can have more complex effects on lipophilicity, sometimes leading to smaller increases or even decreases depending on the surrounding molecular environment and intramolecular interactions.

Table 2: Illustrative LogP Values for Fluorinated Analogs

CompoundUnsubstitutedOrtho-FluoroMeta-FluoroPara-Fluoro
Aniline 0.901.131.141.15
Benzoic Acid 1.871.631.881.87

Note: These are representative values and can vary based on the specific molecule and experimental conditions.

Impact on Membrane Permeability

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability.[8][9][10] The apparent permeability coefficient (Papp) is a key parameter derived from this assay. While increased lipophilicity generally correlates with higher passive permeability, the relationship is not always linear, and other factors such as molecular size, shape, and interactions with transporters come into play.

The positional isomerism of fluorine can influence these factors. For example, intramolecular hydrogen bonding, which is more likely with an ortho-fluoro substituent, can affect a molecule's conformation and its ability to permeate membranes.

III. Protein-Ligand Interactions: Fine-Tuning Binding Affinity

The introduction of fluorine can significantly impact a drug's binding affinity for its target protein. This is due to fluorine's unique ability to participate in various non-covalent interactions, including:

  • Hydrogen bonds: While a weak hydrogen bond acceptor, the C-F bond can form favorable interactions in specific protein environments.[11]

  • Dipole-dipole interactions: The highly polarized C-F bond can engage in electrostatic interactions with polar residues in the binding pocket.

  • Hydrophobic interactions: Fluorine can enhance hydrophobic interactions with nonpolar residues.

The Importance of Fluorine's Position in the Binding Pocket

The specific placement of the fluorine atom determines the nature and strength of these interactions. A fluorine atom in one position might form a favorable hydrogen bond, while in another position, it could lead to steric clashes or unfavorable electrostatic interactions.

A study on fluoroaromatic inhibitors of carbonic anhydrase demonstrated that the pattern of fluorine substitution directly affects binding affinity.[12] The study inferred two distinct binding modes dependent on the substitution pattern, highlighting that the position of fluorine is critical for optimal interaction with the protein's active site.[12]

Table 3: Hypothetical Binding Affinities (Kd) for Positional Isomers

Inhibitor SeriesUnsubstituted (Kd, nM)Ortho-Fluoro (Kd, nM)Meta-Fluoro (Kd, nM)Para-Fluoro (Kd, nM)
Kinase Inhibitor X 50256010
Protease Inhibitor Y 1001508090

This table presents hypothetical data to illustrate that the effect of fluorine position on binding affinity is target-dependent.

IV. Toxicity: The Double-Edged Sword

While fluorination is a powerful tool for improving drug properties, it is not without potential risks. The metabolic fate of fluorinated compounds can sometimes lead to the formation of toxic metabolites. The position of the fluorine atom can influence the likelihood and nature of these toxic pathways.

For example, metabolism of some fluorinated compounds can lead to the release of fluoride ions, which can be toxic at high concentrations. The susceptibility of a C-F bond to cleavage can be influenced by its position on the aromatic ring and the electronic environment.

A comparative study on the toxicity of ortho-, meta-, and para-chloroaniline isomers, while not involving fluorine, provides a relevant framework for understanding how positional isomerism can impact toxicity. The study found significant differences in the genotoxic and carcinogenic potential of the three isomers, underscoring the importance of evaluating each positional analog for its unique toxicity profile.

V. Experimental Protocols

To empower researchers to investigate the differential effects of ortho, meta, and para fluorination, we provide the following detailed experimental protocols.

A. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[2][3][12][13][14][15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ortho, meta, and para fluorinated analogs.

Materials:

  • Human Liver Microsomes (HLM)

  • Test compounds (ortho, meta, para analogs) and a positive control (e.g., a rapidly metabolized compound like verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation:

    • Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be low (<0.5%).

    • Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted HLM to the wells of a 96-well plate.

    • Add the working solutions of the test compounds to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Stock Solutions p2 Prepare Working Solutions p1->p2 i2 Add Test Compounds p2->i2 p3 Dilute Microsomes i1 Add Microsomes to Plate p3->i1 p4 Prepare NADPH System i4 Initiate with NADPH p4->i4 i1->i2 i3 Pre-incubate at 37°C i2->i3 i3->i4 a1 Quench Reaction at Time Points i4->a1 a2 Centrifuge and Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Calculate t½ and CLint a3->a4 G cluster_culture Cell Culture cluster_experiment Permeability Assay cluster_analysis Analysis c1 Seed Caco-2 cells on Transwells c2 Differentiate for 21-28 days c1->c2 c3 Monitor TEER c2->c3 e1 Wash Monolayers c3->e1 e2 Add Compound to Donor Side e1->e2 e3 Incubate at 37°C e2->e3 a1 Sample Donor and Receiver e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Calculate Papp and Efflux Ratio a2->a3

Caco-2 Permeability Assay Workflow.

VI. Conclusion: A Rational Approach to Fluorine Substitution

The strategic placement of a fluorine atom on an aromatic ring is a nuanced yet powerful tool in drug design. The choice between an ortho, meta, or para analog is not arbitrary but a critical decision that can profoundly impact a drug's metabolic stability, permeability, target affinity, and safety profile. By understanding the underlying physicochemical principles and employing rigorous experimental evaluation, researchers can harness the full potential of positional fluorination to design safer and more effective medicines. This guide serves as a foundational resource for navigating the complexities of ortho, meta, and para fluorinated analogs, encouraging a rational and data-driven approach to their use in drug discovery.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). PubMed Central. Retrieved February 10, 2026, from [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved February 10, 2026, from [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved February 10, 2026, from [Link]

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  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2019, November 29). PubMed Central. Retrieved February 10, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 10, 2026, from [Link]

  • Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Prediction of Binding Modes and Affinities of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide Inhibitors to the Carbonic Anhydrase Receptor by Docking and ONIOM Calculations. (2015, November 1). PubMed. Retrieved February 10, 2026, from [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. (n.d.). Brandeis University. Retrieved February 10, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. Retrieved February 10, 2026, from [Link]

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  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020, March 7). PubMed. Retrieved February 10, 2026, from [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1990, January 1). PubMed. Retrieved February 10, 2026, from [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (2026, February 5). ChemRxiv. Retrieved February 10, 2026, from [Link]

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. (2015, July 16). PubMed Central. Retrieved February 10, 2026, from [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (2025, January 13). Blackthorn AI. Retrieved February 10, 2026, from [Link]

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  • Trend Analysis between Caco-2 Permeability and 9 Relevant Physicochemical Descriptors. Data retrieved from. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

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Safety Operating Guide

2-(4-Fluorophenyl)-2-oxoethyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide | Chemical Safety & Waste Management [1]

Executive Summary

Immediate Action Required: This compound is a halogenated organic intermediate . It must NOT be disposed of in standard organic solvent waste streams or general trash. The presence of the fluorine atom mandates disposal via incineration facilities equipped with acid gas scrubbers to manage hydrofluoric acid (HF) emissions.

Disposal Classification: Halogenated Hazardous Waste Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Lachrymator Waste Stream Code (Generic): D001 (Ignitable), F002/F001 (if spent halogenated solvents present), or Lab Pack.[2]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity.[2] This compound is the acetate ester of 4-fluorophenacyl alcohol, often used as an intermediate in heterocyclic synthesis.[2]

ParameterSpecification
Chemical Name 2-(4-Fluorophenyl)-2-oxoethyl acetate
Synonyms 4-Fluorophenacyl acetate; 2-Acetoxy-4'-fluoroacetophenone
Structure 4-F-Ph-C(=O)CH₂-O-C(=O)CH₃
Molecular Formula C₁₀H₉FO₃
Physical State Solid (typically crystalline) or oil (if impure)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); insoluble in water.[1][2][3][4]
Key Hazard Halogenated : Generates HF upon combustion.[1][2] Irritant : Alpha-substituted acetophenones can be lachrymatory.
Critical Safety Note: The "Fluorine Factor"

Unlike standard acetophenones, the para-fluorine substituent fundamentally changes the disposal pathway.[2] Standard high-temperature incineration of this compound releases hydrogen fluoride (HF) gas.

  • Risk: HF is highly corrosive to incinerator linings and toxic if released.

  • Operational Control: You must flag this waste as "Halogenated" so it is routed to a facility with caustic scrubbers (e.g., NaOH quench) in their exhaust stack.[2]

Waste Stream Segregation Protocol

Effective disposal starts at the bench. You must segregate this compound based on its current physical state.

Scenario A: Pure Solid Substance
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.

  • Labeling: "Hazardous Waste - Solid - Halogenated Organic."

  • Compatibility: Do not mix with strong oxidizers or strong bases (hydrolysis may release the more volatile/irritating alpha-hydroxy ketone).

Scenario B: Dissolved in Solution (Reaction Mixture)
  • Solvent Check:

    • If dissolved in DCM/Chloroform : It is already in a Halogenated stream.

    • If dissolved in Ethyl Acetate/Hexane : You must cross-contaminate this stream into the "Halogenated Waste" container.

  • Rule of Thumb: If the mixture contains >1-2% halogenated content (by volume or weight), the entire container is classified as Halogenated Waste.[2]

Step-by-Step Disposal Procedure

Phase 1: Packaging & Labeling
  • Select Primary Container: Use a wide-mouth HDPE jar for solids or a safety can/glass bottle for liquids. Ensure the closure is vapor-tight.

  • Apply Hazardous Waste Label:

    • Constituents: List "this compound" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container inside a secondary tray to capture potential leaks or weeping.

Phase 2: Waste Stream Hand-off[1]
  • Manifest Declaration: When filling out your institution's waste manifest, ensure the "Halogenated" box is checked.

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources and oxidizers.

  • Pickup: Arrange transfer to Environmental Health & Safety (EHS) personnel.

Decision Logic: Disposal Workflow

The following diagram illustrates the decision process for properly routing this chemical.

DisposalLogic Start Start: this compound StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Precipitate StateCheck->IsSolid IsLiquid Dissolved in Solvent StateCheck->IsLiquid ActionSolid Pack in HDPE Jar Label: 'Solid Waste - Halogenated' IsSolid->ActionSolid SolventType Identify Solvent Base IsLiquid->SolventType HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventType->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventType->NonHaloSolvent ActionHaloLiq Combine in Halogenated Solvent Carboy HaloSolvent->ActionHaloLiq ActionNonHaloLiq CRITICAL STEP: Segregate into HALOGENATED Stream (Do NOT put in standard organic waste) NonHaloSolvent->ActionNonHaloLiq Destruction Final Destruction: High-Temp Incineration with Acid Scrubbing ActionSolid->Destruction ActionHaloLiq->Destruction ActionNonHaloLiq->Destruction

Figure 1: Decision matrix for segregating fluorinated organic intermediates.

Spill Management & Emergency Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is significant (>10g/10mL) or outside a fume hood, evacuate the immediate area. The alpha-keto ester moiety can act as a lachrymator (tear agent).

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If dust is present, use an N95 or P100 respirator.[2]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquids: Absorb with vermiculite or a universal spill pad. Do not use combustible materials (like sawdust) if oxidizers are nearby.

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by ethanol. Place all cleanup materials into the Halogenated Waste container.

Regulatory Compliance (US Focus)

  • EPA/RCRA Status: While this specific compound may not be explicitly "P" or "U" listed, it is regulated as a characteristic waste if ignitable (D001) or under the "mixture rule" if combined with listed solvents (F001/F002).[2]

  • Land Disposal Restrictions (LDR): Fluorinated organics are generally prohibited from land disposal without prior treatment (incineration).

  • Sewer Disposal: Strictly Prohibited. Never pour fluorinated organics down the drain; they persist in the environment and can damage municipal water treatment infrastructure.

References

  • Sigma-Aldrich. Safety Data Sheet: 4'-Fluoroacetophenone (Precursor/Analog). Retrieved from (Note: Verify specific CAS on container).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from .

  • Fisher Scientific. Chemical Resistance of Plastics (HDPE/LDPE). Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 4'-Fluoroacetophenone Compound Summary. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.